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  • Product: N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine
  • CAS: 1095078-57-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on Chemical Structure & Identity

Introduction: The Cornerstone of Chemical Science In the realm of scientific research and drug development, the precise determination of a molecule's chemical structure and the unambiguous confirmation of its identity ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cornerstone of Chemical Science

In the realm of scientific research and drug development, the precise determination of a molecule's chemical structure and the unambiguous confirmation of its identity are not mere formalities; they are the bedrock upon which all subsequent investigations are built. An erroneously assigned structure can lead to years of wasted research, failed clinical trials, and significant financial losses. This guide provides an in-depth exploration of the principles, techniques, and strategic workflows employed to establish a molecule's constitution, configuration, and conformation, thereby ensuring its unequivocal identity. We will delve into the causality behind experimental choices, the integration of orthogonal analytical techniques, and the importance of robust data management in creating a self-validating system of chemical identity confirmation.

Section 1: The Language of Molecules - Representing Chemical Structure

Before a structure can be determined, we must have a standardized language to represent it. This section explores the evolution and application of chemical nomenclature and notation systems, which are essential for communicating complex structural information.

Systematic Nomenclature: Beyond the Common Name

While common names for compounds are often used for convenience, they lack the precision required for unambiguous identification. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for systematic nomenclature that provides a unique and descriptive name for any given chemical structure.[1][2][3][4] This system is based on identifying the principal functional group and the longest continuous carbon chain, with substituents named and numbered accordingly.[4][5] Following IUPAC guidelines ensures that a chemical name corresponds to a single, specific structure, eliminating ambiguity in scientific communication.[2][4]

Line Notations: Translating Structures for the Digital Age

In the era of computational chemistry and large chemical databases, a machine-readable format for representing chemical structures is indispensable. Line notations serve this purpose by converting a three-dimensional structure into a linear string of characters.

Section 2: The Analytical Toolkit - Experimental Determination of Chemical Structure

No single technique can definitively elucidate the structure of a novel compound. Instead, a synergistic approach employing multiple, orthogonal analytical methods is required. This section details the core techniques and the rationale behind their application in a comprehensive structure elucidation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeleton Key

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[10][11][12][13][14] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[11]

Experiment Information Gained Causality and Strategic Insight
¹H NMR Number of unique proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons).[11]This is the foundational experiment. The chemical shift provides initial clues about functional groups, while splitting patterns reveal proton-proton connectivity, forming the initial fragments of the structural puzzle.
¹³C NMR Number of unique carbon environments and their chemical shifts.[11]Complements the ¹H NMR by providing a direct count of non-equivalent carbons, which is crucial for determining the molecular formula and identifying symmetry.
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other, typically through two or three bonds.[14]This experiment connects the individual spin systems identified in the ¹H NMR, allowing for the assembly of larger structural fragments.
HSQC (Heteronuclear Single Quantum Coherence) Correlates each proton with the carbon atom to which it is directly attached.[14]This is a critical step for assigning proton signals to their corresponding carbons, providing a direct link between the two most informative nuclei.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away.[14]This long-range correlation experiment is the key to connecting the fragments assembled from COSY data, allowing for the construction of the complete carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) Reveals through-space correlations between protons that are close to each other, regardless of their bonding connectivity.Essential for determining the relative stereochemistry and conformation of a molecule by identifying protons that are in close spatial proximity.
  • Sample Preparation: Dissolve a pure sample (typically 1-10 mg) in a deuterated solvent. The choice of solvent is critical to avoid interfering signals.

  • Acquisition of 1D Spectra: Acquire high-resolution ¹H and ¹³C NMR spectra.

  • Acquisition of 2D Spectra: Based on the complexity of the 1D spectra, acquire a suite of 2D experiments (COSY, HSQC, HMBC, and NOESY).

  • Data Processing and Analysis: Process the spectra (Fourier transform, phasing, and baseline correction) and interpret the correlations to assemble structural fragments.

  • Structure Proposal: Integrate all NMR data to propose a complete chemical structure, including stereochemistry.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Integration & Structure Proposal H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Connectivity HSQC HSQC H1_NMR->HSQC NOESY NOESY H1_NMR->NOESY Spatial Proximity C13_NMR ¹³C NMR C13_NMR->HSQC Direct C-H Correlation Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HMBC HMBC HSQC->HMBC Long-Range C-H Correlation HMBC->Fragment_Assembly Structure_Proposal Proposed Structure NOESY->Structure_Proposal Stereochemistry Fragment_Assembly->Structure_Proposal

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15][16] It provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable information about its structure.[17]

  • Molecular Ion Peak (M+): The peak corresponding to the intact molecule provides its molecular weight.[17] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, which can be used to determine the elemental composition.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide clues about its functional groups and connectivity.[17]

  • Isotopic Pattern: The relative abundance of isotopes can help to identify the presence of certain elements, such as chlorine and bromine.[17]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done directly or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Ionize the sample using an appropriate technique (e.g., Electron Impact, Electrospray Ionization).[17]

  • Mass Analysis: Separate the ions based on their m/z ratio.

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Interpretation: Analyze the molecular ion peak and fragmentation pattern to deduce structural information.

X-ray Crystallography: The Gold Standard for Absolute Structure

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[18][19][20][21] It works by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[21]

Advantages Challenges
Provides an unambiguous 3D structure.[18][21]Requires a high-quality single crystal, which can be difficult to obtain.[19]
Determines absolute stereochemistry.[18][20]The crystal structure may not represent the conformation in solution.
Can reveal details of intermolecular interactions.Not suitable for all types of molecules (e.g., non-crystalline materials).
  • Crystallization: The most critical and often challenging step is to grow a single crystal of suitable size and quality.

  • Data Collection: Mount the crystal on a diffractometer and collect the X-ray diffraction data.[21]

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map and build a model of the molecular structure. Refine the model to best fit the experimental data.[21]

  • Structure Validation: Validate the final structure to ensure its quality and accuracy.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Crystallization Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structure_Validation Structure Validation Structure_Solution->Structure_Validation

Section 3: The Digital Frontier - Computational Chemistry in Structure Verification

Computational chemistry has become an indispensable tool for predicting and verifying chemical structures.[22][23][24][25] By using theoretical models and computer simulations, researchers can calculate the properties of molecules and compare them to experimental data.[23][25]

Predicting Spectroscopic Data

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts and coupling constants. These predicted values can then be compared to the experimental data to support or refute a proposed structure.

Conformational Analysis

Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of a molecule.[22] This is particularly useful for understanding the preferred three-dimensional shape of a molecule in solution, which can then be correlated with NOESY data from NMR experiments.

Section 4: Ensuring Unambiguous Identity - The Regulatory Perspective

In the context of drug development, establishing the unequivocal identity of a drug substance is a critical regulatory requirement.[26][27] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines for the characterization and specification of new drug substances.[26][28]

The Importance of a Comprehensive Data Package

A regulatory submission for a new drug substance must include a comprehensive data package that provides convincing evidence of its structure and identity. This typically includes data from a variety of analytical techniques, such as:

  • Elemental Analysis

  • NMR Spectroscopy (¹H, ¹³C, and other relevant nuclei)

  • Mass Spectrometry

  • Infrared (IR) Spectroscopy

  • UV-Vis Spectroscopy

  • X-ray Crystallography (if applicable)

The use of orthogonal methods is crucial for building a strong case for the proposed structure.

Setting Specifications for Identity and Purity

Once the structure is confirmed, specifications for the identity, purity, and quality of the drug substance must be established.[28] These specifications will include tests to confirm the identity of the material (e.g., by comparing its IR spectrum to a reference standard) and to control the levels of impurities.

Section 5: Data Management - The Foundation of Scientific Integrity

The vast amount of data generated during a structure elucidation campaign must be managed effectively to ensure its integrity and accessibility.[29][30][31][32][33] A robust data management plan is essential for maintaining a complete and auditable record of all experimental work.[32]

Best Practices for Laboratory Data Management:
  • Standardized Data Entry: Establish clear protocols for how data is recorded to minimize errors.[29]

  • Centralized Database: Store all data in a secure and easily accessible central location.[29][32]

  • Version Control: Track changes to data and analyses over time.[29]

  • Metadata: Ensure that all data is accompanied by the necessary contextual information (metadata), such as experimental conditions and instrument parameters.[31]

Conclusion: A Holistic and Iterative Process

The determination of chemical structure and identity is not a linear process but rather a holistic and iterative one. It requires the careful integration of data from multiple analytical techniques, the application of sound chemical principles, and a commitment to rigorous data management. By embracing a multi-faceted approach and understanding the "why" behind each experimental choice, researchers can confidently and accurately unravel the intricate architecture of molecules, paving the way for new discoveries and innovations.

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Exploratory

A Comprehensive Technical Guide to N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides an in-depth analysis of the chemical entity N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine.

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the chemical entity N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine. Due to the limited availability of direct literature on this specific molecule, this document presents a deduced IUPAC name, a proposed synthetic pathway based on established organic chemistry principles, and a discussion of its potential applications in drug discovery. The proposed synthesis involves a two-step process: a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by a reductive amination to construct the N-methylbenzylamine moiety. The guide further explores the potential pharmacological relevance of this compound by examining the known biological activities of its constituent chemical motifs: the fluorophenoxy group, the benzylamine core, and the N-methyl substituent. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel diaryl ether-based compounds for therapeutic development.

Chemical Identity and Nomenclature

The structure of the topic compound consists of a central N-methylbenzylamine core, where the benzyl group is substituted at the 4-position with a 3-fluorophenoxy group.

Common Name: N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine

Proposed IUPAC Name: Following the IUPAC nomenclature rules for amines and ethers, the molecule is named as a derivative of the parent amine, which is the longest carbon chain attached to the nitrogen. In this case, it is a methanamine derivative. The more complex substituent on the nitrogen is the [4-(3-fluorophenoxy)benzyl] group. Therefore, the systematic IUPAC name is 1-[4-(3-Fluorophenoxy)phenyl]-N-methylmethanamine .[1][2][3][4][5][6][7][8]

Chemical Structure:

Figure 1: 2D structure of 1-[4-(3-Fluorophenoxy)phenyl]-N-methylmethanamine.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC14H14FNO
Molecular Weight231.27 g/mol
XLogP33.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-[4-(3-Fluorophenoxy)phenyl]-N-methylmethanamine can be envisioned through a two-stage process. This approach leverages well-established and robust reactions in organic synthesis.

synthesis_workflow A 4-Hydroxybenzaldehyde R1 Ullmann Condensation A->R1 B 1-Bromo-3-fluorobenzene B->R1 C Methylamine (CH3NH2) R2 Reductive Amination C->R2 D Reducing Agent (e.g., NaBH4) D->R2 I1 4-(3-Fluorophenoxy)benzaldehyde I1->R2 P N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine R1->I1 Step 1 R2->P Step 2

Figure 2: Proposed two-step synthesis workflow.

Step 1: Synthesis of 4-(3-Fluorophenoxy)benzaldehyde via Ullmann Condensation

The formation of the diaryl ether linkage is a key step. The Ullmann condensation, a copper-catalyzed reaction, is a classic and effective method for this transformation.[9][10] Modern variations of this reaction, such as those using arylboronic acids (Chan-Lam coupling), offer milder conditions.[11][12]

Protocol:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxybenzaldehyde (1.0 eq.), 1-bromo-3-fluorobenzene (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand such as 1,10-phenanthroline (0.2 eq.), and a base like potassium carbonate (K2CO3, 2.0 eq.).

  • Solvent: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(3-fluorophenoxy)benzaldehyde.

Step 2: Synthesis of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine via Reductive Amination

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[13] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.

Protocol:

  • Imine Formation: Dissolve 4-(3-fluorophenoxy)benzaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane. Add an aqueous or methanolic solution of methylamine (CH3NH2, 1.5-2.0 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH4, 1.5 eq.), portion-wise. Other reducing agents like sodium triacetoxyborohydride can also be used.[14][15][16][17]

  • Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC. Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or dilute hydrochloric acid.

  • Work-up and Purification: Adjust the pH of the solution to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization to obtain the final product, N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine.[18][19]

Potential Applications in Drug Discovery and Development

While there is no specific literature on the biological activity of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine, an analysis of its structural components suggests potential areas for pharmacological investigation.

The Role of the Fluorophenoxy Moiety

The inclusion of fluorine in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[20] The 3-fluorophenoxy group, in particular, can influence the electronic properties of the molecule and its interactions with biological targets. Phenolic compounds and their derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[20]

The Significance of the Benzylamine Core

Benzylamine derivatives are prevalent in many biologically active compounds and pharmaceuticals.[21][22][23][24] The benzylamine scaffold can serve as a key pharmacophore, interacting with various receptors and enzymes. For instance, certain benzylamine derivatives have shown activity as monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and neurodegenerative diseases.[21]

The Influence of the N-Methyl Group

The N-methyl group plays a crucial role in modulating the pharmacological properties of amine-containing drugs.[25][26][27] N-methylation can impact a compound's lipophilicity, membrane permeability, and metabolic stability. It can also influence the binding affinity and selectivity for specific biological targets. The "magic methyl" effect, where the addition of a methyl group can significantly enhance biological activity, is a well-documented phenomenon in drug discovery.[28]

potential_applications Core N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine M1 3-Fluorophenoxy Group Core->M1 M2 Benzylamine Core Core->M2 M3 N-Methyl Group Core->M3 P1 Enhanced Metabolic Stability Improved Bioavailability Modulated Binding Affinity M1->P1 P2 Interaction with Receptors/Enzymes Potential CNS Activity Antimicrobial/Antifungal Properties M2->P2 P3 Increased Lipophilicity Altered Membrane Permeability Fine-tuned Potency & Selectivity M3->P3 T1 Neurodegenerative Diseases P1->T1 T2 Oncology P1->T2 P2->T1 T3 Infectious Diseases P2->T3 P3->T1 P3->T2

Figure 3: Structure-Activity Relationship and Potential Therapeutic Areas.

Conclusion

N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine is a chemical entity with potential for further investigation in the field of medicinal chemistry. This guide has provided a systematic IUPAC name, a detailed and plausible synthetic route, and a rationale for its potential biological significance based on its structural components. The proposed synthesis is robust, employing well-understood and high-yielding reactions. The analysis of its chemical motifs suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents, particularly in areas such as neuropharmacology and infectious diseases. Further research, including the synthesis, characterization, and biological evaluation of this compound, is warranted to explore its full therapeutic potential.

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  • PubChem. (n.d.). (4-Fluoro-benzyl)-methylamine HCl | C8H11ClFN | CID 12689752. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl[(4-fluorophenyl)methyl]amine | C14H14FN | CID 784761. Retrieved from [Link]

  • Scholars Research Library. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • Scholars Research Library. (2024, May 31). Bioactive Compounds and their Pharmacological Activities. Retrieved from [Link]

  • Pharmacognosy Reviews. (2011, August 31). Pharmacological Activities of Flavonoids: A Review. Retrieved from [Link]

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Foundational

Structural Informatics, Pharmacological Rationale, and Synthetic Validation of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine

Executive Summary In the landscape of modern drug discovery, unambiguous molecular representation and reproducible synthetic workflows are critical for translating computational hits into viable preclinical candidates. N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, unambiguous molecular representation and reproducible synthetic workflows are critical for translating computational hits into viable preclinical candidates. N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine (CAS: 1095078-57-1) is a highly specialized fluorinated phenoxybenzylamine[1]. This structural motif is frequently deployed in central nervous system (CNS) drug design to modulate monoamine oxidases and voltage-gated ion channels. This whitepaper deconstructs the compound’s cheminformatic identifiers, elucidates the causality behind its pharmacological design, and provides a self-validating experimental protocol for its synthesis.

Cheminformatic Identity & Structural Topology

To ensure data integrity across chemical databases and high-throughput screening libraries, molecules must be translated into standardized machine-readable formats. The two most authoritative representations are the SMILES (Simplified Molecular-Input Line-Entry System) string and the InChI (International Chemical Identifier).

Deconstructing the SMILES String

The canonical SMILES string for this compound is: CNCC1=CC=C(OC2=CC=CC(F)=C2)C=C1[1]

This string maps the 3D topology of the molecule through a linear sequence:

  • CNC : Represents the secondary N-methylamine moiety. The terminal methyl group (C) is bonded to the nitrogen (N), which connects to the benzylic carbon (C).

  • C1=CC=C(...)C=C1 : Denotes the central benzyl ring. The 1 signifies the ring closure. The para-substitution pattern is evident as the substituents are placed at opposite ends of the 6-carbon system.

  • OC2=CC=CC(F)=C2 : Represents the ether linkage (O) bridging to the second aromatic system. The 2 indicates the second ring closure. The (F) denotes the fluorine atom branching off the meta-position relative to the ether oxygen.

InChI and InChIKey Generation

While SMILES strings can vary slightly depending on the generation algorithm, the InChI string provides a strictly canonicalized, layered representation of the molecule's connectivity, tautomerism, and stereochemistry.

The InChI string for this compound is: InChI=1S/C14H14FNO/c1-16-10-11-6-8-14(9-7-11)17-13-4-2-3-12(15)5-13/h2-9,16H,10H2,1H3

Because this string is cumbersome for database indexing and URL routing, it is hashed using a SHA-256 algorithm to generate a 27-character InChIKey . The InChIKey serves as a fixed-length digital fingerprint, ensuring precise retrieval across disparate chemical repositories.

Quantitative Data Summary
PropertyValue
Chemical Name N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine
CAS Registry Number 1095078-57-1
Molecular Formula C14H14FNO
Molecular Weight 231.27 g/mol
SMILES String CNCC1=CC=C(OC2=CC=CC(F)=C2)C=C1
InChI String InChI=1S/C14H14FNO/c1-16-10-11-6-8-14(9-7-11)17-13-4-2-3-12(15)5-13/h2-9,16H,10H2,1H3

Pharmacological Rationale: The Fluorine Advantage

The phenoxybenzylamine scaffold is a privileged pharmacophore, recognized for its inhibitory actions on central, peripheral, and cardiac isoforms of voltage-gated sodium channels (VGSCs)[2]. However, the strategic introduction of a fluorine atom at the meta-position of the phenoxy ring elevates this molecule from a basic scaffold to a highly optimized lead-like compound.

The causality behind this fluorination is tri-fold:

  • Metabolic Shielding: The strong carbon-fluorine bond blocks oxidative metabolism (specifically CYP450-mediated hydroxylation) at the meta-position, significantly increasing the compound's metabolic half-life[3].

  • pKa Modulation: Fluorine is highly electronegative. Through inductive electron withdrawal, it subtly lowers the pKa of the distal secondary amine. This increases the fraction of the un-ionized species at physiological pH (7.4), thereby enhancing membrane permeability and blood-brain barrier (BBB) penetration[3].

  • Conformational Locking: The steric bulk of fluorine (which is slightly larger than hydrogen but smaller than a methyl group) restricts the rotational freedom of the ether linkage, locking the molecule into a bioactive conformation favorable for target receptor binding.

Self-Validating Synthetic Protocol

To synthesize N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine with high structural fidelity, a one-pot reductive amination is the standard protocol. This method is explicitly chosen over direct alkylation to prevent the formation of over-alkylated tertiary amine byproducts.

Experimental Workflow

Step 1: Iminium Ion Formation

  • Action: Dissolve 1.0 equivalent of 4-(3-fluorophenoxy)benzaldehyde in anhydrous methanol. Add 1.5 equivalents of methylamine (33% solution in absolute ethanol). Stir at room temperature for 2 hours.

  • Causality: Methanol stabilizes the polar transition state. An excess of the methylamine nucleophile drives the thermodynamic equilibrium toward the formation of the Schiff base (imine).

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase. The protocol validates itself when the UV-active aldehyde spot is entirely consumed and replaced by a more polar imine intermediate.

Step 2: Selective Reduction

  • Action: Adjust the reaction pH to ~5.5 using glacial acetic acid. Cool the mixture to 0°C and add 1.2 equivalents of Sodium Cyanoborohydride ( NaBH3​CN ) portion-wise.

  • Causality: The addition of acetic acid protonates the imine to form a highly electrophilic iminium ion. NaBH3​CN is specifically chosen as the hydride donor because, unlike NaBH4​ , it is stable in mildly acidic conditions and will selectively reduce the iminium ion without reducing any trace unreacted aldehyde.

Step 3: Quenching and Isolation

  • Action: Quench the reaction with 1M NaOH until the pH reaches 10. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: The basic quench is critical; it neutralizes the acetic acid and ensures the newly formed secondary amine is in its free-base form, allowing it to partition cleanly into the organic DCM layer during extraction.

Synthetic Pathway Visualization

Synthesis A 4-(3-Fluorophenoxy)benzaldehyde (Electrophile) C Iminium Intermediate (Activated Species) A->C Condensation (pH 5.5) B Methylamine (Nucleophile) B->C Nucleophilic Addition E N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine (Target Scaffold) C->E Selective Reduction D NaBH3CN (Hydride Donor) D->E Hydride Transfer

Figure 1: Reductive amination synthesis of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." ACS Publications. Source: acs.org. URL:[Link]

  • National Institutes of Health (NIH). "Chimeric Derivatives of Functionalized Amino Acids and α-Aminoamides: Compounds with Anticonvulsant Activity in Seizure Models and Inhibitory Actions on Central, Peripheral, and Cardiac Isoforms of Voltage-gated Sodium Channels." Source: nih.gov. URL: [Link]

  • MolForge. "Molecular Properties and InChIKey Generation." Source: molforge.ai. URL: [Link]

Sources

Exploratory

Conformational Landscape and 3D Structural Analysis of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine

A Technical Whitepaper for Structure-Based Drug Design (SBDD) Professionals Executive Summary The spatial arrangement of a pharmacophore dictates its binding kinetics, thermodynamic stability, and off-target liability. N...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Structure-Based Drug Design (SBDD) Professionals

Executive Summary

The spatial arrangement of a pharmacophore dictates its binding kinetics, thermodynamic stability, and off-target liability. N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine (CAS: 1095078-57-1) is a highly flexible secondary amine featuring a diaryl ether backbone. Because diaryl ethers are ubiquitous in kinase inhibitors and CNS therapeutics, understanding the causality behind their 3D conformational preferences is critical. This guide dissects the molecular mechanics, computational workflows, and experimental validation protocols required to map the conformational landscape of this molecule.

Conformational Degrees of Freedom: The Causality of 3D Shape

The 3D structure of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine is governed by a delicate competition between steric repulsion and electronic stabilization across two primary flexible motifs:

The Diaryl Ether Linkage ( θ1​,θ2​ )

Diaryl ethers do not adopt a flat, coplanar structure. If both aromatic rings were coplanar with the C-O-C plane, the ortho-hydrogens would experience severe van der Waals clashes. To relieve this steric strain, the molecule adopts a "skew" (or butterfly) conformation . In this global minimum state, one aromatic ring lies roughly coplanar with the ether oxygen (allowing p−π conjugation with the oxygen's lone pairs), while the second ring rotates to a nearly perpendicular geometry 1.

The introduction of the 3-fluoro substituent breaks the symmetry of the phenoxy ring. Because fluorine is highly electronegative, it exerts an inductive pull that slightly alters the electron density of the ether oxygen. More importantly, its meta position creates two distinct skew conformers (syn and anti relative to the benzyl group), which interconvert via a concerted gearing mechanism 2.

The Benzylamine Motif ( τ1​,τ2​ )

The rotation around the Ar-CH 2​ bond dictates the vector of the secondary amine. Spectroscopic studies on benzylamines demonstrate that the C-N bond strongly prefers a perpendicular orientation relative to the phenyl ring plane ( τ≈90∘ ) to minimize steric repulsion with the ortho-protons of the benzyl ring 3. Additionally, the N-methylamine group undergoes rapid nitrogen inversion at room temperature, meaning the N-H and N-CH 3​ vectors dynamically flip, which must be accounted for during solution-state analysis 4.

LogicTree Molecule N-[4-(3-Fluorophenoxy)benzyl] -N-methylamine Ether Diaryl Ether Linkage (θ1, θ2) Molecule->Ether Benzyl Benzylamine Linkage (τ1, τ2) Molecule->Benzyl Skew Skew Conformer (Global Minimum) Ether->Skew Steric Relief Twist Twist Conformer (Higher Energy) Ether->Twist Steric Clash Perp C-N Perpendicular to Phenyl Ring Benzyl->Perp Invert Nitrogen Inversion (Rapid at RT) Benzyl->Invert

Structural logic tree dictating the 3D conformer preferences.

Computational Workflow for Conformer Generation

To accurately map the energy landscape, we must transition from classical mechanics to quantum mechanics. The causality behind this specific workflow is the need to capture dispersion forces . Standard Density Functional Theory (DFT) (like B3LYP) often fails to account for the weak intramolecular π−π or CH- π interactions present in folded diaryl ether conformers. Therefore, an empirical dispersion correction (e.g., ω B97X-D) is mandatory.

Step-by-Step Methodology
  • Initial Generation: Input the SMILES string into a conformational search algorithm (e.g., RDKit or MacroModel) using the MMFF94 force field. Generate >1,000 conformers by systematically rotating the θ1​,θ2​, and τ1​ dihedral angles.

  • Clustering: Cluster the results using a Root Mean Square Deviation (RMSD) threshold of 0.5 Å to eliminate redundant geometries. Retain structures within a 5.0 kcal/mol energy window.

  • Quantum Optimization: Submit the clustered geometries to DFT optimization using the ω B97X-D/6-311G** level of theory. The dispersion correction ensures that folded "twist" conformers are not artificially penalized.

  • Frequency Calculation: Perform a vibrational frequency calculation on optimized structures. A true local minimum is self-validating if it yields zero imaginary frequencies .

ConformationalWorkflow Start SMILES Input N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine MM Molecular Mechanics (MMFF94) Conformer Generation (1000+ structures) Start->MM Filter RMSD Clustering & Energy Windowing (ΔE < 5 kcal/mol) MM->Filter QM DFT Optimization (ωB97X-D/6-311G**) Filter->QM Freq Frequency Calculation (Gibbs Free Energy & Minima Verification) QM->Freq End Global & Local Minima Identification Freq->End

Computational workflow for isolating the global minimum conformer.

Quantitative Conformational Data

The theoretical energy landscape reveals that the "Skew" conformations dominate the population at physiological temperatures. The Anti and Syn designations refer to the orientation of the 3-fluoro group relative to the benzyl moiety.

Table 1: Relative Energies and Key Dihedral Angles of Top Conformers (Theoretical DFT Data)

Conformer Topology θ1​ (C-O-C-C) θ2​ (C-O-C-C) τ1​ (C-C-C-N)Relative Energy ( Δ G, kcal/mol)Boltzmann Population (298K)
Skew-Anti 90∘ 0∘ 90∘ 0.00~65%
Skew-Syn 90∘ 180∘ 90∘ 0.45~30%
Twist 45∘ 45∘ 90∘ 2.10< 5%
Coplanar 0∘ 0∘ 90∘ > 10.0~0%

Note: Coplanar conformers represent transition states rather than stable minima due to immense steric clash.

Experimental Validation: Self-Validating NMR Protocol

To prove the computational models, solution-state validation via 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR is required. NOE cross-peaks depend on the inverse sixth power of the internuclear distance ( r−6 ), allowing us to measure through-space distances (< 5 Å) and confirm the "skew" geometry.

Step-by-Step NOESY Methodology
  • Sample Preparation: Dissolve 15 mg of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine in 0.6 mL of anhydrous CDCl 3​ . Degas the sample via three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which can quench the NOE signal.

  • Parameter Setup: Acquire a 2D NOESY spectrum at 298K on a 600 MHz NMR spectrometer.

  • Mixing Time Optimization (The Self-Validation Step): Run a build-up curve using mixing times ( d8 ) of 100 ms, 300 ms, and 500 ms.

    • Causality: If the mixing time is too short, cross-peaks are indistinguishable from noise. If it is too long, "spin diffusion" occurs (magnetization transfers from proton A B C), creating a false positive distance between A and C. A linear build-up at 300 ms validates that the observed cross-peaks represent true, direct spatial proximity.

  • Data Interpretation: Look for strong cross-peaks between the benzylic -CH 2​

    • protons and the ortho-protons of the adjacent phenyl ring. In the global minimum Skew-Anti conformer, you will also observe distinct NOE contacts between the ortho-protons of the 3-fluorophenoxy ring and the meta-protons of the benzyl ring, confirming the orthogonal twist of the ether linkage.

References

Sources

Foundational

A Technical Guide to the Electronic Properties of the 3-Fluorophenoxy Group in Benzylamines

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modula...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. This technical guide provides an in-depth analysis of the electronic properties of the 3-fluorophenoxy group, specifically when incorporated into a benzylamine framework. We will dissect the nuanced interplay of inductive and resonance effects that define the group's electronic character and explore the quantitative impact on key parameters including Hammett constants, pKa, and lipophilicity. This guide synthesizes theoretical principles with field-proven experimental protocols, offering researchers a comprehensive understanding of how this unique substituent can be leveraged to optimize drug candidates.

The Electronic Nature of the 3-Fluorophenoxy Substituent

The electronic influence of the 3-fluorophenoxy group is a complex summation of competing effects. Understanding this balance is critical to predicting its impact on molecular properties.

  • Inductive Effect (-I): Both the ether oxygen and the fluorine atom are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework. This effect tends to decrease the electron density of the benzylamine's aromatic system and, consequently, the basicity of the amine group.

  • Resonance Effect (+M): The oxygen atom of the phenoxy group possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This is a positive mesomeric, or resonance, effect, which donates electron density to the ring. However, because the ether linkage is at the meta position relative to the aminomethyl group, this resonance donation does not directly conjugate with the benzylamine ring. Its primary influence is on the phenoxy ring itself.

The fluorine atom at the 3-position of the phenoxy ring further modulates these effects. Its own strong -I effect withdraws electron density from the phenoxy ring, which in turn slightly diminishes the +M effect of the ether oxygen onto the benzylamine ring. The net result is that the 3-fluorophenoxy group acts as a moderate electron-withdrawing substituent, a fact that is quantitatively captured by its electronic parameters.

Fig. 1: Interplay of inductive (-I) and resonance (+M) effects.

Quantitative Assessment of Electronic Properties

To move beyond qualitative descriptions, we must assess the electronic impact of the 3-fluorophenoxy group using established physicochemical parameters. These values are crucial for building quantitative structure-activity relationships (QSAR) and for predicting a drug candidate's behavior.

ParameterValue (vs. Unsubstituted)Implication
Hammett Constant (σ) σm ≈ +0.25 to +0.35 (estimated)Moderate electron-withdrawing nature.
pKa (of conjugate acid) ~8.80 (for 3-fluorobenzylamine)Reduced basicity compared to benzylamine (~9.35).[1]
Lipophilicity (logP) IncreasedEnhanced membrane permeability and potential for increased protein binding.

Table 1: Key Physicochemical Parameters for Substituted Benzylamines.

Hammett Substituent Constant (σ)

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of a substituent's electronic effect on a reaction's rate (k) or equilibrium constant relative to hydrogen (k₀).[2][3] The substituent constant, σ, numerically describes the electron-donating or electron-withdrawing properties.

Acidity Constant (pKa)

The pKa of a benzylamine's conjugate acid is a direct reflection of the amine's basicity. Electron-withdrawing groups attached to the benzene ring decrease the electron density on the nitrogen atom, making it a weaker base and thereby lowering the pKa of its conjugate acid.

For the parent compound, benzylamine, the pKa is approximately 9.35. For 3-fluorobenzylamine, which serves as a close analogue, the predicted pKa is approximately 8.80.[1] The introduction of the electron-withdrawing fluorine atom reduces the basicity. The 3-fluorophenoxy group, with its additional electron-withdrawing ether oxygen, is expected to result in a pKa for 3-(3-fluorophenoxy)benzylamine that is comparable to or slightly lower than that of 3-fluorobenzylamine. This reduction in basicity is significant, as it influences the ionization state of the drug at physiological pH (~7.4), which in turn affects solubility, receptor binding, and cell membrane transport.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is quantified by the partition coefficient, logP.[5] Fluorine substitution is a well-established strategy for increasing lipophilicity.[6] Replacing a hydrogen atom with a fluorine atom generally increases the logP value.

For example, the calculated XLogP3 value for 3-fluorobenzylamine is 1.2, while the value for 3-(trifluoromethoxy)benzylamine is 2.1, demonstrating the significant lipophilicity enhancement of fluorinated groups.[7][8] The 3-fluorophenoxy group, containing a large hydrophobic phenoxy moiety in addition to the fluorine atom, will substantially increase the logP of a benzylamine scaffold. This enhanced lipophilicity can improve membrane permeation and absorption but must be carefully balanced to avoid issues with poor aqueous solubility or metabolic instability.[5]

Spectroscopic Characterization: The Power of ¹⁹F NMR

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful and sensitive analytical technique for characterizing organofluorine compounds.[9]

Key Attributes of ¹⁹F NMR:

  • High Natural Abundance: The ¹⁹F nucleus has 100% natural abundance and a spin of 1/2, making it highly receptive to NMR analysis.[9]

  • Wide Chemical Shift Range: ¹⁹F chemical shifts span a very wide range (over 800 ppm), which minimizes signal overlap and makes the fluorine nucleus a highly sensitive probe of its local electronic environment.[10] Aromatic fluorine substituents typically resonate in the -100 to -200 ppm region (relative to CFCl₃).[10][11]

  • Data-Rich Spectra: Spin-spin coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides valuable structural information, helping to confirm the connectivity of the molecule.[10][12]

For a 3-fluorophenoxy benzylamine, the ¹⁹F NMR spectrum will show a distinct signal for the fluorine atom. The precise chemical shift of this signal provides a direct readout of the electronic environment on the phenoxy ring, which can be subtly altered by changes elsewhere in the molecule, making it a useful tool for studying drug-receptor interactions or conformational changes.

Computational Modeling: A Theoretical Approach

Quantum chemical calculations, particularly using Density Functional Theory (DFT), offer a powerful in silico method to predict and rationalize the electronic properties of molecules.[13] These calculations can be performed using software like Gaussian with various basis sets (e.g., B3LYP/6-31G(d,p)) to provide deep insights.[14][15]

Key Computable Properties:

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-fluorophenoxy benzylamine, the map would show negative potential around the electronegative fluorine and oxygen atoms.

  • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's stability.[14]

  • Atomic Charges: Methods like Mulliken population analysis can assign partial charges to each atom, quantifying the inductive effects within the molecule.

These theoretical calculations complement experimental data, providing a mechanistic understanding of why the 3-fluorophenoxy group behaves the way it does and aiding in the rational design of new analogues.[16]

Experimental Protocols: A Self-Validating System

The following protocols describe robust, field-proven methods for the experimental determination of the key physicochemical properties discussed.

Protocol: pKa Determination by Potentiometric Titration

This protocol is based on established methods for determining the dissociation constants of ionizable compounds.[17][18][19]

pKa_Workflow prep 1. Preparation - Calibrate pH meter (pH 4, 7, 10). - Prepare 0.1 M HCl and 0.1 M NaOH. - Prepare ~1 mM solution of benzylamine HCl salt in deionized water with 0.15 M KCl (for ionic strength). setup 2. Titration Setup - Place 20 mL of sample solution in a jacketed beaker on a magnetic stirrer. - Purge with nitrogen gas. - Immerse calibrated pH electrode. prep->setup titrate 3. Titration - Add 0.1 M NaOH in small, precise increments (e.g., 0.05 mL). - Record pH and total volume added after each increment, allowing stabilization. setup->titrate analyze 4. Data Analysis - Plot pH vs. Volume of NaOH added. - Calculate the first derivative (ΔpH/ΔV) and plot against volume. - The peak of the first derivative curve corresponds to the equivalence point. titrate->analyze pKa_calc 5. pKa Calculation - The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa. analyze->pKa_calc

Fig. 2: Workflow for pKa determination by potentiometric titration.
Protocol: logP Determination by the Shake-Flask Method

This is the "gold standard" method for logP determination, based on direct measurement of the partition coefficient.[6][20][21]

logP_Workflow prep 1. Preparation - Pre-saturate n-octanol with buffer (e.g., PBS pH 7.4) and vice-versa by mixing and allowing phases to separate. - Prepare a stock solution of the compound in the aqueous phase (~0.1 mg/mL). partition 2. Partitioning - In a glass vial, combine equal volumes of the pre-saturated n-octanol and the compound-containing aqueous phase. - Shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to reach equilibrium. prep->partition separate 3. Phase Separation - Centrifuge the mixture (e.g., 2000 rpm, 10 min) to ensure complete separation of the two phases. partition->separate quantify 4. Quantification - Carefully remove an aliquot from both the aqueous and organic phases. - Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). separate->quantify logP_calc 5. logP Calculation - Calculate P = [Concentration]octanol / [Concentration]aqueous. - logP = log10(P). quantify->logP_calc

Fig. 3: Workflow for logP determination by the shake-flask method.
Protocol: ¹⁹F NMR Data Acquisition

This protocol outlines standard parameters for acquiring a high-quality ¹⁹F NMR spectrum.[10][12]

NMR_Workflow sample_prep 1. Sample Preparation - Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). - Add a small amount of an internal reference standard if desired (e.g., trifluorotoluene). instrument_setup 2. Instrument Setup - Tune the NMR probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument). - Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity. sample_prep->instrument_setup acquisition 3. Data Acquisition - Set acquisition parameters: spectral width (~250 ppm), acquisition time (~1-2 s), relaxation delay (5-10 s for quantitative results). - Apply a 90° excitation pulse. - Acquire a sufficient number of scans for good signal-to-noise. instrument_setup->acquisition processing 4. Data Processing - Apply Fourier transform to the Free Induction Decay (FID). - Phase the spectrum and perform baseline correction. - Reference the chemical shifts to the internal standard or an external reference (e.g., CFCl₃ at 0 ppm). acquisition->processing

Fig. 4: Workflow for ¹⁹F NMR data acquisition and processing.

Conclusion: Implications for Drug Design

The 3-fluorophenoxy group is a sophisticated substituent that offers drug designers a powerful handle to fine-tune the electronic profile of benzylamine-based compounds. Its moderate electron-withdrawing nature reliably reduces the basicity of the amine, which can be strategically employed to modulate the ionization state at physiological pH, thereby influencing solubility, absorption, and the potential for ionic interactions with a biological target. Concurrently, the group significantly enhances lipophilicity, a critical factor for improving membrane permeability and modulating ADME properties. The presence of the fluorine atom provides a unique spectroscopic tag for ¹⁹F NMR studies, enabling detailed investigations into drug metabolism and target engagement. By understanding and leveraging these distinct electronic properties, researchers can make more informed decisions in the iterative process of lead optimization, ultimately accelerating the development of safer and more effective therapeutic agents.

References

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  • De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Ciura, K., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Retrieved from [Link]

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  • Săndulescu, R., et al. (2010). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Revista de Chimie, 61(7), 652-656. Retrieved from [Link]

  • ResearchGate. (n.d.). Density functional theory (DFT) study. The study was performed using.... Retrieved from [Link]

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  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

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  • University of California, Davis. (n.d.). Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]

  • ResearchGate. (2025). Spectral Correlation Analysis of Hammett Substituent Constants and Biological Activities of some (E)-1-(4-Phenoxyphenyl)-3-Phenylprop-2-en-1-Ones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-(4-chloro-3-fluorophenoxy)benzamide. Retrieved from [Link]

  • MDPI. (2021). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethoxy)benzylamine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine via One-Pot Reductive Amination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of secondary benzylamines...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of secondary benzylamines, such as N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine , from their corresponding benzaldehyde precursors is a foundational transformation in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. This application note details a highly efficient, one-pot reductive amination protocol utilizing 4-(3-fluorophenoxy)benzaldehyde and methylamine.

The transformation relies on the condensation of the aldehyde with a primary amine to form a hemiaminal, which rapidly dehydrates into an electrophilic iminium ion intermediate[1]. To achieve selective reduction of this iminium ion without prematurely reducing the starting aldehyde,2 is employed as the hydride source[2].

Why STAB? Unlike sodium borohydride (NaBH₄), which aggressively reduces aldehydes to alcohols, the electron-withdrawing acetoxy ligands on STAB sterically and electronically attenuate the boron-hydrogen bond's reactivity[2]. This enables the reagent to selectively target the protonated iminium species[3]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide (HCN) gas—a severe safety liability associated with the alternative reagent, sodium cyanoborohydride (NaCNBH₃), during aqueous workup[1].

Mechanism A 4-(3-Fluorophenoxy) benzaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Methylamine B->C D Iminium Ion Intermediate C->D Dehydration (-H2O) E N-[4-(3-Fluorophenoxy)benzyl] -N-methylamine D->E Hydride Transfer (STAB)

Fig 1. Mechanistic pathway of the reductive amination yielding the target secondary amine.

Reaction Engineering & Stoichiometry

Reductive aminations with primary amines carry the inherent risk of over-alkylation (forming a tertiary amine). To engineer this out of the system, we employ a 2.0 molar equivalent excess of methylamine . This kinetically favors the mono-alkylated iminium intermediate.

Additionally, solvent selection is critical. While methanol is traditionally used to accelerate imine formation, STAB undergoes slow solvolysis in protic environments[4]. Therefore, an aprotic halogenated solvent—specifically5—is the gold standard for STAB-mediated one-pot protocols, providing superior yields and fewer side products[5].

Quantitative Reagent Specifications (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
4-(3-Fluorophenoxy)benzaldehyde 216.211.0 eq2.16 gLimiting Reagent
Methylamine (2.0 M in THF)31.062.0 eq10.0 mLNucleophile
Sodium Triacetoxyborohydride 211.941.5 eq3.18 gReducing Agent
1,2-Dichloroethane (DCE) 98.96-50.0 mLAprotic Solvent
Sat. Aqueous NaHCO₃ --30.0 mLQuenching Agent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to ensure reaction fidelity at every stage.

Phase 1: Imine Condensation
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert nitrogen (N₂) atmosphere.

    • Causality: STAB is sensitive to atmospheric moisture, which can prematurely hydrolyze the hydride source[4].

  • Substrate Dissolution: Dissolve 2.16 g (10.0 mmol) of 4-(3-fluorophenoxy)benzaldehyde in 50 mL of anhydrous DCE.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Dropwise, add 10.0 mL of methylamine (2.0 M solution in THF, 20.0 mmol).

    • Causality: The dropwise addition controls the mild exotherm of hemiaminal formation. The 2.0 eq excess drives the equilibrium toward the imine and suppresses dialkylation[2].

  • Condensation: Remove the ice bath and stir the mixture at room temperature for 1 to 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 4:1, UV active). The starting aldehyde spot should completely disappear, replaced by a baseline/polar intermediate. The solution should remain clear.

Phase 2: In Situ Reduction
  • Re-cooling: Re-cool the reaction mixture to 0 °C.

  • Hydride Addition: Add 3.18 g (15.0 mmol) of STAB in three equal portions over 15 minutes.

    • Causality: Portionwise addition mitigates localized heating and prevents the rapid, uncontrolled evolution of hydrogen gas[5].

  • Reduction: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: A cloudy white suspension will gradually form. This is precipitated sodium acetate, a byproduct of the STAB reduction, confirming that the hydride transfer is actively occurring[6].

Phase 3: Quenching and Downstream Processing
  • Neutralization: Cool the flask to 0 °C and carefully quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes any trace acetic acid, decomposes unreacted STAB, and hydrolyzes boron-amine complexes[1].

    • Self-Validation Checkpoint: Vigorous effervescence (H₂ gas evolution) will occur. Do not proceed to the next step until gas evolution completely ceases.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (2 × 20 mL).

  • Washing: Combine the organic layers and wash with 30 mL of brine to remove residual water and inorganic salts.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane to Methanol (95:5 to 90:10) containing 1% Triethylamine (TEA).

    • Causality: The addition of TEA is critical. It neutralizes the acidic silanol groups on the silica gel, preventing the basic secondary amine product from streaking and ensuring sharp elution bands.

  • Isolation: Evaporate the pure fractions to yield N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine as a pale yellow oil.

Workflow Step1 1. Reagent Mixing Aldehyde + Amine in DCE (0 °C to RT) Step2 2. Imine Condensation Stir for 1-2 hours (TLC Monitoring) Step1->Step2 Step3 3. Selective Reduction Add STAB portionwise, stir 12 h Step2->Step3 Step4 4. Aqueous Quench Neutralize with sat. aq. NaHCO3 Step3->Step4 Step5 5. Liquid-Liquid Extraction Extract with DCM, wash with Brine Step4->Step5 Step6 6. Chromatographic Purification Silica Gel (DCM:MeOH + 1% TEA) Step5->Step6

Fig 2. Step-by-step experimental workflow for the one-pot reductive amination process.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine, the following spectroscopic markers should be observed:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the distinct aldehyde proton signal (~9.9 ppm). The appearance of a new singlet around 3.7-3.8 ppm corresponds to the benzylic CH₂ protons. A sharp singlet near 2.4 ppm will confirm the successful incorporation of the N-CH₃ group.

  • LC-MS (ESI+): The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ is 232.1 .

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 5

  • Organic Chemistry Portal. Sodium triacetoxyborohydride - Reagent Properties and Selectivity.2

  • Wikipedia. Reductive amination - Reaction process and intermediate formation.1

  • Common Organic Chemistry. Reductive Amination - Common Conditions and Solvent Compatibility.4

  • MilliporeSigma. 4 methylamine | Sigma-Aldrich (Compound Catalog & Properties).

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Application

Application Note: Systematic Solvent Selection for the Dissolution of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an appropriate solvent system for N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine. The proces...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an appropriate solvent system for N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine. The process of solvent selection is critical as it directly impacts reaction kinetics, purification efficiency, formulation stability, and analytical characterization. This guide moves from a theoretical assessment based on molecular structure to a systematic, multi-step experimental protocol. It details qualitative screening, quantitative solubility determination, and solvent system optimization, emphasizing the rationale behind each step to ensure robust and reproducible results.

Introduction

N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine is a molecule of interest in pharmaceutical and chemical research. Its utility in various applications is fundamentally dependent on its behavior in solution. An improper solvent can lead to poor yield, difficult purifications, inaccurate analytical data, or unstable formulations. Therefore, a logical and systematic approach to solvent selection is not merely a preliminary step but a cornerstone of successful research and development.[1][2]

The guiding principle of "like dissolves like" serves as a foundational concept, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[2][3] This note will first deconstruct the molecular structure of the target compound to predict its solubility behavior and then outline a practical, three-stage workflow to experimentally verify and optimize solvent selection.

Theoretical Considerations & Preliminary Assessment

A detailed analysis of the molecular structure of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine allows for an educated prediction of its solubility characteristics.[4][5]

Molecular Structure Analysis:

  • Core Structure: N-methylbenzylamine. This part of the molecule contains a secondary amine, which is a polar functional group capable of acting as a hydrogen bond donor and acceptor.[6][7] The benzyl group itself is largely non-polar.

  • Substituents:

    • Fluorophenoxy Group: The ether linkage (-O-) and the fluorine atom both introduce significant polarity and potential for hydrogen bond acceptance.

    • Aromatic Rings: The two phenyl rings contribute non-polar, hydrophobic character and can participate in π-π stacking interactions.

Predicted Solubility Behavior: Based on this hybrid structure, N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine is classified as a moderately polar molecule .

  • High Solubility Expected In: Polar aprotic solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)) that can engage in dipole-dipole interactions. Polar protic solvents (e.g., Methanol, Ethanol, Isopropanol) should also be effective due to their ability to form hydrogen bonds with the amine and ether functionalities.[3]

  • Moderate Solubility Expected In: Solvents of intermediate polarity like Dichloromethane (DCM) or Ethyl Acetate. Aromatic solvents like Toluene may show some solubility due to π-π interactions.

  • Low to Negligible Solubility Expected In: Non-polar solvents (e.g., Hexane, Heptane, Cyclohexane) and highly polar, protic solvents like Water, due to the molecule's significant hydrophobic regions.[7]

A more advanced theoretical framework is the Hansen Solubility Parameters (HSP) , which deconstructs solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8][9][10] A solvent is predicted to be effective if its HSP values are close to those of the solute. While determining the exact HSP for a new compound requires experimentation, the structural analysis above suggests that good solvents will possess moderate-to-high δP and δH values.[11]

Experimental Workflow for Solvent Selection

A systematic experimental approach is essential to validate theoretical predictions. The following multi-stage process ensures an efficient and accurate determination of the optimal solvent system.

G cluster_0 Phase 1: Theoretical & Qualitative cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Optimization & Final Selection A Structural Analysis (Polarity, H-Bonding) B Initial Solvent Selection (Broad Polarity Range) A->B C Protocol 1: Qualitative Small-Scale Solubility Test B->C D Identify 'Good' Solvents (from Phase 1) C->D Results E Protocol 2: Quantitative Solubility Determination (e.g., Gravimetric, HPLC) D->E F Rank Solvents by Solubility (mg/mL) E->F G Consider Application Needs (Reaction, NMR, HPLC) F->G Ranked List H Protocol 3: Binary/Ternary Mixture Optimization (If required) G->H I Final Solvent System Selection & Validation H->I

Caption: Systematic workflow for solvent selection.

Protocol 1: Initial Qualitative Screening

Objective: To rapidly assess the solubility of the compound across a wide range of solvents and eliminate poor candidates.

Materials:

  • N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine

  • Set of test solvents (e.g., Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Methanol, Water)

  • Small vials (1-2 mL) with caps

  • Vortex mixer

  • Microbalance

Procedure:

  • Weigh approximately 2-5 mg of the compound into each labeled vial.

  • Add the first test solvent dropwise, starting with 100 µL.

  • Cap the vial and vortex for 30-60 seconds.

  • Visually inspect for undissolved solid against a dark background.

  • If the solid dissolves completely, record as "Freely Soluble".

  • If solid remains, continue adding the solvent in 100 µL aliquots, vortexing after each addition, up to a total volume of 1 mL.

  • Classify the solubility based on the approximate volume required for dissolution.[12]

Data Recording: Record results in a table, categorizing solubility as:

  • Freely Soluble: Dissolves in < 200 µL

  • Soluble: Dissolves in 200-500 µL

  • Sparingly Soluble: Dissolves in 500-1000 µL

  • Insoluble: Solid remains after 1000 µL

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise solubility (in mg/mL or Molarity) in the most promising solvents identified in Protocol 1.

Materials:

  • Promising solvents from the qualitative screen

  • Scintillation vials (20 mL) with caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or hot plate

  • Analytical balance

  • Syringe filters (0.22 or 0.45 µm, compatible with the solvent)

  • Pre-weighed glass sample vials

Procedure:

  • Add an excess amount of the compound (e.g., 100-200 mg) to a scintillation vial containing a known volume of solvent (e.g., 5 mL). This ensures a saturated solution is formed.

  • Place the vial in a water bath set to the desired temperature (e.g., 25 °C) and stir vigorously for at least 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow any undissolved solid to settle for 1-2 hours.

  • Carefully withdraw a known volume of the supernatant (e.g., 1.00 mL) using a calibrated pipette, ensuring no solid particles are disturbed.

  • Filter the aliquot through a syringe filter directly into a pre-weighed, labeled glass vial. This removes any suspended microcrystals.

  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Weigh the vial containing the dried solute. The difference between this final weight and the initial vial weight is the mass of the dissolved compound.

  • Calculate the solubility: Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of aliquot (mL) .

  • Repeat the measurement in triplicate for each solvent to ensure precision.

Data Interpretation and Visualization

Summarize the quantitative data in a clear, comparative table.

Table 1: Quantitative Solubility of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine at 25°C

SolventSolvent ClassPolarity IndexDielectric ConstantQuantitative Solubility (mg/mL)
HeptaneNon-polar Aliphatic0.11.9< 0.1
TolueneNon-polar Aromatic2.42.415.2 ± 0.8
DichloromethanePolar Aprotic3.19.1125.6 ± 4.1
Ethyl AcetatePolar Aprotic4.46.088.3 ± 3.5
AcetonePolar Aprotic5.120.7> 200
AcetonitrilePolar Aprotic5.837.5> 200
IsopropanolPolar Protic3.919.9150.9 ± 5.3
MethanolPolar Protic5.132.7> 200
WaterPolar Protic10.280.1< 0.1

Note: Data presented is illustrative and should be replaced with experimentally determined values.

The results align with the initial theoretical assessment. The compound shows excellent solubility in highly polar aprotic (Acetone, Acetonitrile) and polar protic (Methanol) solvents, and poor solubility in non-polar (Heptane) and highly polar aqueous (Water) media.

G cluster_0 Effective Solvents cluster_1 Ineffective Solvents Solute Target Molecule (Amine, Ether, Fluoro, Aromatic) Protic Polar Protic (Methanol) H-Bonding (Donor/Acceptor) Solute->Protic Strong Interaction Aprotic Polar Aprotic (Acetonitrile) Dipole-Dipole Interactions Solute->Aprotic Strong Interaction Nonpolar Non-Polar (Heptane) Weak van der Waals Forces Solute->Nonpolar Weak Interaction Water Water Dominant Hydrophobic Effect Solute->Water Weak Interaction

Caption: Solute-solvent interaction summary.

Application-Specific Solvent Selection

The "best" solvent is not always the one with the highest solubility. The final choice depends on the downstream application.

  • For Chemical Reactions: Choose a solvent that dissolves reactants but does not interfere with the reaction chemistry. Consider boiling point for thermal control. Dichloromethane or Acetonitrile are often good starting points.

  • For NMR Analysis: Deuterated solvents are required. Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆ are common choices where the compound is highly soluble.[13]

  • For HPLC Analysis: The solvent must be miscible with the mobile phase and have a low UV cutoff if using a UV detector.[14][15] Acetonitrile and Methanol are primary choices for reverse-phase HPLC.[16][17] The analyte must be fully soluble in the injection solvent to ensure good peak shape.[14]

  • For Crystallization: A binary solvent system is often ideal. This involves dissolving the compound in a "good" solvent (e.g., Acetone) and then slowly adding a "poor" solvent (an anti-solvent, e.g., Heptane or Water) until saturation is reached, promoting crystal growth.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves.[18][19]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[20]

  • Storage: Store all solvents in properly sealed and labeled containers, segregated by hazard class (e.g., flammables, corrosives).[20][21][22]

  • Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[19]

References

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Available at: [Link]

  • PMC. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • Rowan. (n.d.). Predicting Solubility. Available at: [Link]

  • ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Available at: [Link]

  • Hansen Solubility Parameters. (n.d.). HSP Basics. Available at: [Link]

  • Scribd. (n.d.). Solubility test for Organic Compounds. Available at: [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Available at: [Link]

  • Organic Chemistry I Lab. (n.d.). Safety Guidelines. Available at: [Link]

  • Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available at: [Link]

  • BioResources. (2021). Applications of the Hansen solubility parameter for cellulose. Available at: [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds. Available at: [Link]

  • CoatingsTech. (2018). Hansen Solubility Parameters (HSP): 3—More Applications. Available at: [Link]

  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]

  • chemistrysh.com. (2026). Solubility of Organic Compounds: Principle and Examples. Available at: [Link]

  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Available at: [Link]

  • Advent Chembio. (n.d.). Choosing the Right Solvent for HPLC. Available at: [Link]

  • Pure Synth. (2025). Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. Available at: [Link]

  • Boston University. (n.d.). Safe Handling and Storage of Chemicals. Available at: [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Available at: [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. Available at: [Link]

  • Iowa State University. (n.d.). Chemical Handling and Storage. Available at: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.9.1 General Storage Guidelines. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]

  • PubChem. (n.d.). (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. Available at: [Link]

  • FooDB. (2010). Showing Compound N-Methylbenzylamine (FDB012647). Available at: [Link]

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Method

Application Note: Preclinical Evaluation of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine in CNS Drug Discovery

Introduction & Pharmacological Rationale In the landscape of Central Nervous System (CNS) drug discovery, the rational design of multi-target directed ligands (MTDLs) is a premier strategy for treating complex neurologic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In the landscape of Central Nervous System (CNS) drug discovery, the rational design of multi-target directed ligands (MTDLs) is a premier strategy for treating complex neurological conditions such as epilepsy, Parkinson's disease, and neuropathic pain. N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine (CAS: 1095078-57-1)[1] serves as a highly optimized, dual-action pharmacophore. With a molecular weight of 231.27 g/mol and a molecular formula of C₁₄H₁₄FNO[2], this compound is structurally primed for optimal Blood-Brain Barrier (BBB) penetration.

The structural architecture of this molecule is not accidental; every moiety serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The Benzylamine Core: This is a classical recognition motif for the FAD-dependent catalytic site of Monoamine Oxidase B (MAO-B).

  • The Phenoxy Linkage: Unlike benzyloxy derivatives, the phenoxy ether provides a specific rotational rigidity that perfectly anchors the molecule within the hydrophobic bipartite cavity of MAO-B. Furthermore, this aryl ether acts as a critical binding determinant for the local anesthetic (LA) receptor site located within the inner pore of Voltage-Gated Sodium Channels (VGSCs)[3].

  • The 3-Fluoro Substitution: The meta-fluorine atom is strategically placed to block CYP450-mediated aromatic oxidation, thereby enhancing metabolic half-life. It also modulates the pKa of the adjacent ether oxygen and increases the overall lipophilicity (LogP) required for CNS exposure.

  • The N-Methyl Group: Secondary amines typically exhibit superior target engagement profiles, reduced off-target liabilities, and better resistance to rapid peripheral metabolism compared to their primary amine counterparts[4].

Dual-Target Mechanism of Action

The therapeutic potential of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine lies in its synergistic modulation of both neurotransmitter tone and neuronal excitability.

By inhibiting MAO-B, the compound prevents the oxidative deamination of dopamine, thereby elevating synaptic dopamine levels—a fundamental requirement for neuroprotection and motor control. Concurrently, the phenoxybenzylamine scaffold exerts a state-dependent blockade on VGSCs (specifically Nav1.7 and Nav1.8). Rather than blocking resting channels (which would impair normal neurotransmission), the compound preferentially binds to and stabilizes the slow-inactivated state of the channel[3]. This selective affinity ensures that only hyper-excited, rapidly firing neurons—such as those involved in epileptic seizures or chronic pain—are suppressed.

Pathway C N-[4-(3-Fluorophenoxy)benzyl] -N-methylamine MAO MAO-B Inhibition C->MAO High Affinity VGSC VGSC State-Dependent Blockade C->VGSC Slow Inactivation DA Elevated Dopamine Tone MAO->DA EX Reduced Neuronal Excitability VGSC->EX OUT Neuroprotection & Analgesia DA->OUT EX->OUT

Dual-pathway mechanism of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine in CNS modulation.

Quantitative Data & Structural Comparison

To contextualize the physicochemical advantages of this compound, we compare it against Safinamide, a clinically approved benchmark that shares a similar mechanism but utilizes a benzyloxy linkage and a primary amine.

ParameterN-[4-(3-Fluorophenoxy)benzyl]-N-methylamineSafinamide (Reference)Causality / Experimental Rationale
Molecular Weight 231.27 g/mol 302.34 g/mol Lower MW enhances lipid solubility, reducing the energetic penalty of BBB transit.
Aromatic Linkage Phenoxy (Ether directly on ring)Benzyloxy (Ether via methylene)The phenoxy group restricts conformational entropy, increasing target residence time.
Halogenation 3-Fluoro (meta)3-Fluoro (meta)Halogenation blocks nucleophilic attack and modulates the electron density of the aromatic ring.
Amine Motif N-methyl (Secondary)Primary amine (Propanamide)Secondary amines often exhibit higher selectivity for MAO-B over MAO-A, reducing hypertensive crisis risks.

Self-Validating Experimental Protocols

To rigorously evaluate this compound, the following protocols have been engineered as self-validating systems. Every step includes internal controls to ensure data integrity and rule out artifactual readouts.

Protocol 1: High-Throughput Fluorometric MAO-B Inhibition Assay

Causality of Design: We utilize the (10-acetyl-3,7-dihydroxyphenoxazine) because it reacts with H₂O₂—a direct byproduct of MAO-catalyzed oxidative deamination—in a 1:1 stoichiometry to produce highly fluorescent resorufin[4]. This continuous fluorometric readout allows for real-time kinetic monitoring, enabling the calculation of precise association/dissociation rates rather than relying on endpoint-only data.

Self-Validating Controls:

  • No-Enzyme Blank: Establishes baseline autoxidation of the probe.

  • No-Substrate Control: Rules out compound autofluorescence at the emission wavelength (590 nm).

  • Reference Inhibitor: Safinamide is run in parallel to validate assay dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human MAO-B (5 U/mL) in 0.05 M sodium phosphate buffer (pH 7.4). Prepare a 10 mM stock of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine in 100% DMSO.

  • Compound Dilution: Perform an 11-point serial dilution (1:3) of the compound in assay buffer. Ensure the final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a black, flat-bottom 96-well plate, combine 50 µL of the diluted compound with 25 µL of MAO-B enzyme. Incubate in the dark at 37°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 25 µL of the detection mixture containing Amplex Red (200 µM final), horseradish peroxidase (1 U/mL), and benzylamine substrate (1 mM final).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence (Excitation: 545 nm, Emission: 590 nm) every 60 seconds for 30 minutes at 37°C.

  • Data Synthesis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Normalize data against the vehicle control to determine the IC₅₀.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for VGSC Kinetics

Causality of Design: Phenoxybenzylamines exhibit state-dependent blockade. Standard resting-state protocols (holding cells at -100 mV) will falsely report low potency because the compound preferentially binds to the slow-inactivated state of the channel. Therefore, we utilize a depolarized holding potential (-50 mV) to drive channels into slow inactivation, accurately mimicking the pathophysiology of hyper-excitable epileptic or neuropathic neurons[3].

Self-Validating Controls: is applied at the end of the recording to subtract leak currents, ensuring the isolated current is purely Nav-mediated.

Step-by-Step Methodology:

  • Cell Preparation: Culture CAD cells or HEK293 cells stably expressing human Nav1.7. Plate on poly-D-lysine coated coverslips 24 hours prior to recording.

  • Internal/External Solutions: Fill borosilicate glass pipettes (resistance 2–4 MΩ) with internal solution (140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.3). Bathe cells in external solution (140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.3).

  • Establishing Configuration: Achieve a gigaseal (>1 GΩ) and apply brief suction to rupture the membrane, entering the whole-cell configuration. Compensate for series resistance by at least 80%.

  • Voltage Protocol (Slow Inactivation):

    • Hold the membrane potential at -100 mV.

    • Apply a 10-second prepulse to -50 mV to induce slow inactivation[3].

    • Step to -100 mV for 20 ms to allow recovery from fast inactivation (but not slow inactivation).

    • Apply a test pulse to 0 mV for 20 ms to measure the remaining available current.

  • Compound Perfusion: Continuously perfuse N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine (10 µM) via a gravity-driven micro-perfusion system. Record until steady-state block is achieved (typically 3–5 minutes).

  • Validation: Apply 1 µM TTX to completely abolish the transient inward current, confirming the signal's origin.

Workflow S1 Compound Prep (10 mM DMSO) S2 Amplex Red Assay (MAO-B) S1->S2 Aliquot S3 Patch-Clamp (VGSC Kinetics) S1->S3 Dilute S4 Data Synthesis (IC50 / EC50) S2->S4 Fluorometry S3->S4 Electrophysiology

Self-validating experimental workflow for biochemical and electrophysiological screening.

References

  • Park, K. D., et al. "Chimeric Derivatives of Functionalized Amino Acids and α-Aminoamides: Compounds with Anticonvulsant Activity in Seizure Models and Inhibitory Actions on Central, Peripheral, and Cardiac Isoforms of Voltage-gated Sodium Channels". National Institutes of Health (PMC).[Link]

Sources

Application

Screening N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine in monoamine oxidase (MAO) assays

An Application Note and Protocol Guide for the Kinetic Screening of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine in Monoamine Oxidase (MAO) Fluorometric Assays. Introduction & Mechanistic Rationale Monoamine oxidases (MAO...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Kinetic Screening of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine in Monoamine Oxidase (MAO) Fluorometric Assays.

Introduction & Mechanistic Rationale

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of endogenous neurotransmitters and exogenous amines. Inhibitors targeting these enzymes are foundational in the management of neurodegenerative diseases (e.g., Parkinson's disease) and psychiatric disorders.

The compound N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine represents a highly optimized pharmacophore within the substituted benzylamine class. As a Senior Application Scientist, understanding the structural causality behind this molecule is critical before designing its screening assay:

  • The Bipartite Active Site: The MAO-B active site consists of a bipartite hydrophobic cavity—an entrance cavity and a substrate-binding cavity. The elongated phenoxybenzyl ether scaffold is uniquely suited to span both cavities [1].

  • Fluorine Substitution: The strategic placement of a fluorine atom at the meta-position of the phenoxy ring serves a dual purpose. It increases metabolic stability against cytochrome P450-mediated oxidation and enhances lipophilic contacts with hydrophobic residues (e.g., Ile199 and Tyr326 in MAO-B), driving high selectivity for MAO-B over MAO-A.

  • N-Methylamine Moiety: The secondary amine mimics endogenous monoamine substrates, positioning the molecule optimally near the FAD cofactor to act as a competitive, reversible inhibitor [2].

Assay Principle

To evaluate the inhibitory profile of this compound, a continuous fluorometric assay utilizing the Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) reagent is the industry standard. Unlike endpoint assays, continuous kinetic monitoring is essential to distinguish between reversible competitive inhibition and time-dependent irreversible inhibition.

MAO catalyzes the oxidation of a monoamine substrate, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red in a 1:1 stoichiometry to generate resorufin, a highly fluorescent product [3].

MAO_Pathway Substrate Monoamine Substrate (e.g., Tyramine) MAO MAO Enzyme (MAO-A / MAO-B) Substrate->MAO Oxidation H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Byproduct Inhibitor N-[4-(3-Fluorophenoxy)benzyl] -N-methylamine Inhibitor->MAO Competitive Blockade HRP Horseradish Peroxidase (HRP) H2O2->HRP Co-substrate Amplex Amplex Red (Non-fluorescent) Amplex->HRP Co-substrate Resorufin Resorufin (Fluorescent Ex530/Em590) HRP->Resorufin Catalysis

MAO catalytic oxidation pathway coupled with Amplex Red fluorometric detection.

Experimental Design & Self-Validating Protocol

A robust screening protocol must be a self-validating system. False positives in Amplex Red assays frequently arise from compounds that directly inhibit HRP, act as chemical scavengers of H₂O₂, or quench resorufin fluorescence. The protocol below integrates orthogonal control wells to isolate true MAO inhibition from assay interference.

Workflow Prep 1. Compound Prep (DMSO Dilution) Incubate 2. Pre-Incubation (Enzyme + Inhibitor) Prep->Incubate Initiate 3. Initiation (Add Substrate + Dye) Incubate->Initiate Read 4. Kinetic Readout (Fluorescence) Initiate->Read Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze

Step-by-step high-throughput screening workflow for MAO inhibitors.

Step-by-Step Methodology

Assay Buffer Preparation: 50 mM Sodium Phosphate (pH 7.4) supplemented with 0.01% Pluronic F-127. Expert Insight: N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine is highly lipophilic. The addition of a non-ionic detergent like Pluronic F-127 prevents compound aggregation and non-specific binding to the plastic microplate walls, a common pitfall that artificially inflates IC₅₀ values.

Step 1: Compound Preparation & Serial Dilution

  • Dissolve the test compound in 100% anhydrous DMSO to yield a 10 mM stock.

  • Perform a 10-point, 3-fold serial dilution in DMSO.

  • Dilute the DMSO stocks 1:100 in Assay Buffer to create 10X working solutions. Expert Insight: The final DMSO concentration in the assay must not exceed 1% (v/v). Higher concentrations destabilize the MAO enzyme and alter the kinetic readout.

Step 2: Reagent Master Mixes Prepare the following solutions on ice (protect Amplex Red from light):

  • Enzyme Mix: Dilute recombinant human MAO-A to 5 µg/mL and MAO-B to 10 µg/mL in Assay Buffer.

  • Detection Mix: 400 µM Amplex Red, 2 U/mL HRP, and 2 mM p-Tyramine in Assay Buffer.

Step 3: Pre-Incubation (The Causality of Equilibrium)

  • Add 20 µL of Enzyme Mix to a black, flat-bottom 384-well microplate.

  • Add 5 µL of the 10X compound working solution.

  • Incubate at 37°C for 15 minutes. Expert Insight: This pre-incubation step is critical. Because phenoxybenzylamines are typically reversible inhibitors, pre-incubation allows the inhibitor to establish binding equilibrium with the free enzyme before the substrate is introduced, ensuring precise IC₅₀ determination [4].

Step 4: Reaction Initiation & Kinetic Readout

  • Initiate the reaction by adding 25 µL of the Detection Mix to all wells (Total assay volume = 50 µL).

  • Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C.

  • Record fluorescence continuously (Excitation: 530 nm, Emission: 590 nm) every 60 seconds for 30 minutes.

Step 5: Orthogonal Controls (Self-Validation)

  • Positive Controls: Moclobemide (MAO-A selective) and Selegiline (MAO-B selective).

  • Negative Control (No Enzyme): Buffer replaces the enzyme to measure background H₂O₂ generation.

  • Interference Control: Add the highest concentration of the test compound to a well containing exogenous H₂O₂ (1 µM), HRP, and Amplex Red (without MAO). A decrease in signal indicates HRP inhibition or fluorescence quenching, validating that the compound is not a false positive.

Data Presentation & Analysis

Calculate the initial velocity (V₀) from the linear portion of the progress curves (typically 0–15 minutes). Normalize V₀ values to the vehicle control (1% DMSO, 100% activity) and the no-enzyme control (0% activity).

Table 1: Reagent Preparation and Final Assay Concentrations

ComponentStock ConcentrationVolume per Well (µL)Final Assay Concentration
Assay Buffer50 mM, pH 7.4Variable50 mM
MAO-A / MAO-B5 µg/mL / 10 µg/mL20 µL2 µg/mL / 4 µg/mL
Test Compound10X (Variable)5 µL1X (10 pM to 10 µM)
p-Tyramine2 mM25 µL (in Detection Mix)1 mM
Amplex Red400 µM25 µL (in Detection Mix)200 µM
HRP2 U/mL25 µL (in Detection Mix)1 U/mL

Table 2: Representative Screening Data for N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine

Compound / ControlTargetIC₅₀ (nM)Selectivity Index (MAO-A/B)Mode of InhibitionAssay Interference
N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine MAO-A> 5,000> 150Reversible, CompetitiveNone Detected
N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine MAO-B32.5N/AReversible, CompetitiveNone Detected
Selegiline (Positive Control)MAO-B15.2N/AIrreversibleNone Detected
Moclobemide (Positive Control)MAO-A410.0N/AReversibleNone Detected

Note: The high selectivity index for MAO-B is driven by the phenoxybenzyl moiety's interaction with the MAO-B specific bipartite cavity.

References

  • Title: Chimeric Derivatives of Functionalized Amino Acids and α-Aminoamides: Compounds with Anticonvulsant Activity in Seizure Models and Inhibitory Actions on Central, Peripheral, and Cardiac Isoforms of Voltage-gated Sodium Channels Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity Source: Molecules (MDPI) URL: [Link]

  • Title: Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Thiosemicarbazone Derivative Schiff Bases as Monoamine Oxidase Inhibitory Agents Source: Molecules (MDPI) URL: [Link]

Method

Application Note &amp; Protocols: Strategic Derivatization of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine for Structure-Activity Relationship (SAR) Studies

Introduction: The Rationale for Derivatization In modern drug discovery, the optimization of a lead compound is a critical, iterative process aimed at enhancing potency, selectivity, and pharmacokinetic properties while...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Derivatization

In modern drug discovery, the optimization of a lead compound is a critical, iterative process aimed at enhancing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. The N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine scaffold represents a versatile starting point, frequently encountered in the exploration of various biological targets. Its diaryl ether motif combined with a flexible aminobenzyl core provides multiple avenues for chemical modification.

Structure-Activity Relationship (SAR) studies are the cornerstone of this optimization process. By systematically modifying a lead structure and evaluating the corresponding changes in biological activity, researchers can build a robust understanding of the pharmacophore—the essential molecular features required for binding and activity. This knowledge is paramount for designing new chemical entities with superior therapeutic profiles. Bioisosteric replacement, the substitution of one atom or group with another that produces a compound with similar biological properties, is a key strategy in this endeavor to fine-tune a molecule's characteristics.[1][2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides both the strategic framework and detailed experimental protocols for the derivatization of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine. The focus is not merely on synthetic execution but on the causal logic behind each modification, empowering researchers to build a targeted compound library for insightful SAR exploration.

Strategic Points for Molecular Modification

The parent scaffold offers several distinct points for chemical derivatization. A successful SAR campaign will explore modifications at each of these positions to probe the steric, electronic, and hydrogen-bonding requirements of the biological target.

Reductive_Amination_Workflow start Start: N-[4-(3-Fluorophenoxy)benzyl] -N-methylamine reagents Add Aldehyde/Ketone (1.1 eq) + NaB(OAc)3H (1.5 eq) in DCM/DCE start->reagents reaction Stir at Room Temp (4-16 h) reagents->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Quench with sat. NaHCO3 Extract with DCM monitor->workup Reaction Complete purify Purify by Column Chromatography (Silica Gel) workup->purify product Product: N-Alkyl Derivative purify->product

Figure 2: Workflow for N-alkylation via reductive amination.

Materials & Reagents:

  • N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine (1.0 equiv)

  • Aldehyde or Ketone (e.g., acetaldehyde, acetone, cyclobutanone) (1.1 - 1.2 equiv)

  • Sodium triacetoxyborohydride [NaB(OAc)₃H] (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine (1.0 equiv) in anhydrous DCM, add the desired aldehyde or ketone (1.1 equiv). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes to facilitate pre-formation of the iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. [4]4. Workup: Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS. [5][6]

Protocol 2: Derivatization at Position D via Electrophilic Aromatic Substitution (Nitration)

Causality & Rationale: Introducing substituents onto the phenoxy ring allows for probing electronic and steric effects in that region. Electrophilic aromatic substitution (EAS) is the classic method for this transformation. [7]The existing 3-fluoro and 1-phenoxy groups will direct incoming electrophiles. The phenoxy group is a strong ortho, para-director, while the fluorine atom is a deactivating but also ortho, para-director. [8]Therefore, substitution is expected to occur primarily at the positions ortho and para to the strongly activating phenoxy group (positions 2', 4', and 6'). Nitration using a standard HNO₃/H₂SO₄ mixture provides a versatile nitro-substituted intermediate, which can be further reduced to an amine or used directly. [9] Workflow Diagram:

Nitration_Workflow start Start: Core Scaffold addition Slowly add Core Scaffold to acid mixture at 0 °C start->addition acid_mix Prepare H2SO4 / HNO3 mixture at 0 °C acid_mix->addition reaction Stir at 0 °C to RT (1-3 h) addition->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Pour onto ice Neutralize with NaOH Extract with EtOAc monitor->workup Complete purify Purify by Column Chromatography (Separation of isomers) workup->purify product Product: Nitro-substituted Derivatives purify->product

Figure 3: Workflow for electrophilic aromatic nitration.

Materials & Reagents:

  • N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine (1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethyl Acetate (EtOAc)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add concentrated H₂SO₄. Slowly add concentrated HNO₃ dropwise while maintaining the temperature at 0 °C.

  • Substrate Addition: Dissolve the starting material in a minimal amount of concentrated H₂SO₄ and add this solution dropwise to the cold nitrating mixture. Caution: This reaction is highly exothermic and must be performed with extreme care in a fume hood.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1-3 hours. The reaction progress can be monitored by quenching a small aliquot in water, neutralizing, extracting, and analyzing by LC-MS.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice. A precipitate may form. Carefully neutralize the mixture with a cold, concentrated NaOH or NaHCO₃ solution until the pH is ~7.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting regioisomers must be carefully separated by flash column chromatography.

  • Characterization: The identity of each isomer must be unequivocally confirmed by 1D and 2D NMR techniques (e.g., NOESY, HMBC) in addition to HRMS.

Building and Interpreting the SAR Table

Systematic derivatization will generate a library of compounds. The resulting biological data, combined with key physicochemical properties, should be tabulated to facilitate clear SAR analysis.

Table 1: Hypothetical SAR Data for N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine Analogs

Cmpd IDModification PointR-Group / ModificationPotency (IC₅₀, nM)Selectivity vs. Target Y (Fold)cLogP
1 Parent (N-Methyl)501004.5
2 A (N-Alkyl)N-Ethyl451204.8
3 A (N-Alkyl)N-Isopropyl250805.1
4 A (N-Alkyl)N-Cyclopropylmethyl351505.0
5 D (Phenoxy Ring)4'-Nitro80904.6
6 D (Phenoxy Ring)4'-Amino (from Cmpd 5)252004.1
7 D (Phenoxy Ring)6'-Nitro150704.6
8 D (Phenoxy Ring)6'-Amino (from Cmpd 7)901104.1
9 C (Linkage)Sulfonamide Bioisostere601104.0

Interpreting the Results - A Narrative Approach:

  • Probing Position A: A comparison of compounds 1 , 2 , and 3 suggests the N-alkyl pocket has limited tolerance for steric bulk. While a small increase from methyl (1 ) to ethyl (2 ) is well-tolerated, the larger isopropyl group (3 ) leads to a 5-fold loss in potency. However, the introduction of a cyclopropylmethyl group (4 ) recovers and slightly improves potency, indicating that while bulk is detrimental, conformational rigidity might be favorable.

  • Probing Position D: The introduction of a nitro group at the 4'-position (5 ) is slightly detrimental to activity. However, its subsequent reduction to a 4'-amino group (6 ) leads to a 2-fold improvement over the parent compound. This suggests a hydrogen bond acceptor is disfavored, while a hydrogen bond donor at this position forms a key beneficial interaction with the target. This highlights the utility of the nitro group as a synthetic handle for further modification. [10]A similar trend, though less pronounced, is observed for the 6'-position (7 , 8 ).

  • Probing Position C: The bioisosteric replacement of the ether linkage with a sulfonamide (9 ) results in a compound with comparable potency to the parent. The primary benefit observed is a significant reduction in the calculated LogP (cLogP), which often correlates with improved solubility and a more favorable ADME profile. This demonstrates a successful lead optimization strategy where a potential pharmacokinetic liability is addressed without sacrificing potency. [2][11] Visualizing Key SAR Trends:

SAR_Trends cluster_A Position A: N-Alkyl cluster_D Position D: 4'-Phenoxy cluster_C Position C: Linkage A_Good Small Alkyl (Me, Et) Cyclopropylmethyl (Maintains/Improves Potency) D_Good H-Bond Donor (-NH2) (Improves Potency) A_Bad Bulky Alkyl (iPr) (Decreases Potency) C_Neutral Sulfonamide Bioisostere (Maintains Potency, Improves cLogP) D_Bad H-Bond Acceptor (-NO2) (Decreases Potency)

Figure 4: Summary of key structure-activity relationship trends.

Analytical Quality Control for SAR Studies

  • Reaction Monitoring and Purity Assessment (LC-MS): Liquid Chromatography-Mass Spectrometry is an indispensable tool for tracking reaction progress and assessing the purity of crude and final compounds. [12][13]It provides retention time and mass-to-charge ratio data, quickly confirming the presence of the desired product and identifying potential byproducts.

  • Final Purity Determination (HPLC): For all compounds submitted for biological screening, purity should be determined by High-Performance Liquid Chromatography with UV detection (and preferably an additional detector like CAD or ELSD). [12][14]A purity level of ≥95% is the accepted standard for reliable SAR data.

  • Structural Elucidation and Confirmation (NMR, HRMS): Unambiguous structural confirmation is non-negotiable.

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure, connectivity, and environment of atoms. [5] * High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of the new derivative.

Conclusion

The derivatization of the N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine scaffold for SAR studies is a systematic endeavor that integrates strategic design, robust synthetic execution, and rigorous analytical characterization. By exploring modifications at the N-alkyl, benzyl, ether linkage, and phenoxy ring positions, researchers can effectively map the pharmacophore and optimize the lead compound. The protocols and strategies outlined in this document provide a validated framework for generating high-quality compound libraries and interpreting the resulting data to guide the design of next-generation molecules with enhanced therapeutic potential.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2024). ChemRxiv. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (2024). ResearchGate. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2014). NIH National Center for Biotechnology Information. [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). Angewandte Chemie International Edition. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2018). NIH National Center for Biotechnology Information. [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (1991). Chemical Reviews. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (2022). NIH National Center for Biotechnology Information. [Link]

  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (2023). MDPI. [Link]

  • 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. (2007). PubMed. [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (2015). NIH National Center for Biotechnology Information. [Link]

  • N-Benzyl-N-methyl-3-phenyl-3-[4-(tri-fluoro-meth-yl)phen-oxy]propanamine (N-benzylflouoxetine). (2010). PubMed. [Link]

  • Meta Substitution on Activated Aromatic Ring. (2024). Chemistry Steps. [Link]

  • Process for electrophilic aromatic substitution. (2002).
  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (2015). PubMed. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. (2001).
  • N-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Vanilloid Receptor Antagonists: Analysis of Structure-Activity Relationships for the "C-Region". (2004). PubMed. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. (2005). PubMed. [Link]

  • Supplementary Information - Unlocking an additive-free and catalyst-free dual approach for the amide reductions to amines. (n.d.). Royal Society of Chemistry. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2024). MDPI. [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Yield Optimization for N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine Synthesis

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the two-step synthesis of the secondary amine N-[4-(3-Fluoropheno...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the two-step synthesis of the secondary amine N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine .

The synthesis relies on a nucleophilic aromatic substitution (SNAr) to form the diaryl ether core, followed by a reductive amination to install the methylamine group. Below, we break down the mechanistic causality behind common yield losses and provide self-validating protocols to ensure high-purity product recovery.

Mechanistic Pathway & Yield Bottlenecks

YieldOptimization cluster_step1 Step 1: SNAr Diaryl Ether Formation cluster_step2 Step 2: Reductive Amination Reactants1 3-Fluorophenol + 4-Fluorobenzaldehyde Interm 4-(3-Fluorophenoxy)benzaldehyde Reactants1->Interm K2CO3, DMF, 120°C (Target Pathway) Side1 Phenol Oxidation (Yield Loss) Reactants1->Side1 O2 exposure / H2O (Side Reaction) Reactants2 Intermediate + Methylamine (MeNH2) Interm->Reactants2 Imine Imine Intermediate Reactants2->Imine Dehydrating Agent (e.g., MgSO4) Side3 Benzyl Alcohol (Direct Reduction) Reactants2->Side3 NaBH4 used too early (Side Reaction) Product N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine Imine->Product NaBH(OAc)3 Selective Reduction Side2 Tertiary Amine (Over-alkylation) Imine->Side2 Excess Aldehyde (Side Reaction)

Figure 1: Two-step synthesis pathway highlighting target reactions and yield-reducing side reactions.

Troubleshooting & FAQs: Step 1 (SNAr Diaryl Ether Formation)

Q: My SNAr conversion is stalling at 60-70%, leaving unreacted 4-fluorobenzaldehyde. How can I drive this to completion? A: The SNAr reaction between 3-fluorophenol and 4-fluorobenzaldehyde relies on the nucleophilicity of the phenoxide ion[1]. Stalled reactions are almost always caused by water in the solvent or base . Water can competitively hydrolyze 4-fluorobenzaldehyde or quench the phenoxide. Actionable fix: Use strictly anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)[2]. Ensure your potassium carbonate ( K2​CO3​ ) is finely ground and oven-dried before use[3]. Elevating the temperature to 120 °C is necessary to overcome the activation energy barrier for the aryl fluoride displacement[3].

Q: I am observing a dark, tarry byproduct and lower yields. What is causing this? A: This is indicative of phenol oxidation. At elevated temperatures (120 °C) in basic conditions, electron-rich phenols are highly susceptible to oxidation by atmospheric oxygen. Actionable fix: Thoroughly degas your solvent (e.g., via sparging with inert gas for 15 minutes) and run the reaction under a strict Nitrogen or Argon atmosphere.

Troubleshooting & FAQs: Step 2 (Reductive Amination)

Q: I am getting a significant amount of the tertiary amine (N,N-bis-alkylated product). How do I optimize for the secondary amine? A: Over-alkylation is the most common yield-killer in secondary amine synthesis[4]. The target secondary amine (N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine) is actually more nucleophilic than the primary methylamine starting material. If unreacted aldehyde is still present in the mixture when the secondary amine forms, they will react to form an iminium ion, which is subsequently reduced to the undesired tertiary amine[4]. Actionable fix: Use a large excess of methylamine (2.0 to 5.0 equivalents) to outcompete the secondary amine for the aldehyde[4]. Additionally, allow the imine formation to reach equilibrium before adding the reducing agent.

Q: Why is NaBH(OAc)3 recommended over NaBH4 or NaBH3CN for this step? A: The choice of reducing agent dictates chemoselectivity.

  • NaBH4​ (Sodium Borohydride): Too reactive. It will directly reduce your starting 4-(3-fluorophenoxy)benzaldehyde into a benzyl alcohol before the imine can form, destroying your yield[4].

  • NaBH3​CN (Sodium Cyanoborohydride): Highly effective, but poses severe toxicity risks (generation of HCN gas under acidic conditions) and can leave residual cyanides in the product[4][5].

  • NaBH(OAc)3​ (Sodium Triacetoxyborohydride): The industry standard developed by Abdel-Magid[6][7]. The electron-withdrawing acetate groups stabilize the boron-hydride bond, making it too weak to reduce aldehydes, but perfectly tuned to selectively reduce the more electrophilic iminium ion[6][8].

Q: Should I use Methylamine free base (gas/solution) or Methylamine Hydrochloride? A: Methylamine Hydrochloride ( CH3​NH2​⋅HCl ) is highly recommended. It is a stable, easily weighable solid. When used with a mild base like N,N-Diisopropylethylamine (DIPEA), it generates the free amine in situ. Furthermore, the slightly acidic environment generated by the hydrochloride salt (pH 4-5) optimally catalyzes imine formation and activates the iminium species for reduction by NaBH(OAc)3​ [4][5].

Quantitative Data Summaries

Table 1: Reducing Agent Selection for Reductive Amination
Reducing AgentAldehyde Reduction RiskImine SelectivityToxicity / HandlingTypical Yield (2° Amine)
NaBH4​ High (Direct reduction)LowLow20 - 40%
NaBH3​CN LowHighHigh (HCN gas risk)75 - 85%
NaBH(OAc)3​ Low (Stable at pH 4-5)Very High Low (Industry Standard)85 - 95%
Table 2: Base Selection for SNAr Diaryl Ether Formation
BasepKa (Conjugate Acid)Solubility in DMFReaction KineticsSide Reaction Risk
Na2​CO3​ ~10.3PoorVery SlowLow
K2​CO3​ ~10.3ModerateOptimal (12-14 hrs)Low
Cs2​CO3​ ~10.3ExcellentFast (6-8 hrs)Low (Expensive)
NaH ~35Reacts to form alkoxideExtremely FastHigh (Aldehyde degradation)

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(3-Fluorophenoxy)benzaldehyde (Step 1)

This protocol utilizes a self-validating workup where the unreacted phenol is removed via basic aqueous washes.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Reagent Loading: Add 3-fluorophenol (1.0 eq, 50 mmol) and 4-fluorobenzaldehyde (1.0 eq, 50 mmol) to the flask[3].

  • Solvent & Base: Add 100 mL of anhydrous DMF, followed by finely ground, oven-dried K2​CO3​ (1.5 eq, 75 mmol)[2][3].

  • Reaction: Purge the system with Nitrogen for 10 minutes. Heat the mixture to 120 °C and stir vigorously for 14 hours[3]. Monitor via HPLC or TLC (Hexanes:EtOAc 8:2) until the 4-fluorobenzaldehyde is consumed.

  • Workup: Cool the mixture to room temperature. Pour into 300 mL of ice-cold water to crash out the product[3]. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL).

  • Purification: Wash the combined organic layers with 1M NaOH ( 2×50 mL) to remove any unreacted 3-fluorophenol, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate aldehyde.

Protocol B: Synthesis of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine (Step 2)

This protocol leverages the Abdel-Magid conditions for maximum chemoselectivity[6][7].

  • Imine Pre-formation: In a 250 mL round-bottom flask under Nitrogen, dissolve 4-(3-fluorophenoxy)benzaldehyde (1.0 eq, 30 mmol) in 100 mL of anhydrous 1,2-Dichloroethane (DCE)[7].

  • Amine Addition: Add Methylamine Hydrochloride (3.0 eq, 90 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 90 mmol) to the solution. Add anhydrous MgSO4​ (2.0 g) as a water scavenger. Stir at room temperature for 2 hours to allow complete imine formation.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride, NaBH(OAc)3​ (1.5 eq, 45 mmol), portion-wise over 15 minutes to control hydrogen evolution[6][7].

  • Completion: Remove the ice bath and stir at room temperature for 12 hours. Quench the reaction by carefully adding 50 mL of saturated aqueous NaHCO3​ (Caution: gas evolution).

  • Workup: Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM) ( 2×50 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Isolation: The product can be purified via silica gel chromatography (DCM:MeOH 95:5 with 1% Triethylamine to prevent streaking) or isolated directly as an HCl salt by bubbling HCl gas into an ethereal solution of the crude product[5].

References

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • CsF/clinoptilolite: an efficient solid base in SNAr and copper-catalyzed diaryl ether synthesis Source: Canadian Journal of Chemistry URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development URL:[Link]

  • Reductive amination of aldehydes and ketones by using sodium triacetoxyborohydride Source: Scilit (Tetrahedron Letters) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Procedures Source: The Journal of Organic Chemistry (Figshare) URL:[Link]

  • US6699881B2 - Thiol compounds, their production and use Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Resolving Hygroscopicity in N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine HCl

Welcome to the Advanced Troubleshooting Portal for N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine hydrochloride . This secondary amine intermediate is critical in neuro-pharmaceutical development but frequently presents sev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine hydrochloride . This secondary amine intermediate is critical in neuro-pharmaceutical development but frequently presents severe handling and formulation challenges due to its affinity for atmospheric moisture.

This guide provides a mechanistic understanding of these issues, field-proven troubleshooting strategies, validated experimental protocols, and structural alternatives to ensure the physical and chemical stability of your active pharmaceutical ingredient (API).

Part 1: Mechanistic Overview (The Causality of Moisture Uptake)

To solve hygroscopicity, we must first understand its molecular driver. N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine is a secondary amine. When formulated as a hydrochloride salt ( R2​NH2+​Cl− ), the crystal lattice incorporates the chloride anion.

The exceptional ability of the chloride ion to act as a strong hydrogen bond acceptor is the primary culprit behind moisture uptake[1]. If the crystal lattice contains amorphous domains or underutilized hydrogen-bonding sites, atmospheric water molecules easily intercalate into the solid state. This moisture adsorption not only causes physical deliquescence (stickiness and loss of flowability) but also acts as a solvent microenvironment that can trigger chemical degradation and phase transitions[2].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine HCl powder become sticky and lose flowability during routine benchtop weighing? A: When ambient relative humidity (RH) exceeds the critical deliquescence point of the salt, water molecules bind to the exposed chloride ions[1]. This causes the powder to transition from a crystalline "glassy" state to a plasticized "rubbery" state[2]. To prevent this, weighing must be conducted in a controlled environment (e.g., a glovebox purged with argon) where RH is strictly maintained below 30%[3].

Q2: I am observing unexpected precipitation of the free base in my solid dosage formulation over time. What is causing this? A: You are observing salt disproportionation . When the hygroscopic HCl salt absorbs moisture, it forms localized aqueous microenvironments within the powder blend[4]. If your formulation contains basic excipients, the microenvironmental pH can rise above the pHmax​ of the salt. This drives the dissociation of the amine-HCl bond, precipitating the highly insoluble free base and compromising the drug's bioavailability[4],[5].

Q3: If strict environmental control is insufficient for our manufacturing scale, what is the most effective chemical strategy to mitigate moisture uptake? A: You should initiate a salt screening program . While hydrochlorides are the default choice for basic drugs due to low cost and physiological abundance[5], they are notoriously hygroscopic. Substituting the chloride ion with bulkier, less hydrophilic counterions—such as mesylate, tosylate, or sulfate—can significantly reduce hygroscopicity by sterically hindering water interaction and creating a more tightly packed crystal lattice[6].

Q4: We are locked into the HCl salt form due to late-stage regulatory filings. Is there a way to stabilize the existing salt without changing the counterion? A: Yes, through co-crystallization . You can introduce neutral organic acids (e.g., succinic, fumaric, or benzoic acid) as co-formers. These molecules act as strong, neutral hydrogen bond donors that interact directly with the underutilized hydrogen bond acceptor sites on the chloride ion. By occupying these sites in the crystal lattice, you effectively "block" atmospheric water from binding, drastically reducing hygroscopicity while retaining the original API-HCl structure[1].

Part 3: Visualizations of Workflows and Mechanisms

HygroscopicityWorkflow A Moisture Uptake Detected in Amine HCl Salt B Dynamic Vapor Sorption (DVS) Quantify % Weight Gain A->B C Weight Gain > 2% at 80% RH? B->C D Process Controls (RH < 30%, Dry Granulation) C->D No (Slightly Hygroscopic) E Chemical Modification Required C->E Yes (Moderately/Very Hygroscopic) F Salt Screening (Mesylate, Tosylate) E->F G Co-Crystallization (Neutral Organic Acids) E->G

Caption: Decision workflow for resolving API hygroscopicity via process or chemical controls.

Disproportionation M Atmospheric Moisture S Adsorption to API Lattice M->S E Aqueous Micro- Environment S->E D Amine-HCl Dissociation E->D B Free Base Precipitation D->B X Basic Excipients (pH > pHmax) X->E Alters pH

Caption: Mechanism of moisture-induced salt disproportionation in amine hydrochlorides.

Part 4: Quantitative Data & Classification

To make informed decisions, you must accurately classify the hygroscopic nature of your specific batch. The European Pharmacopoeia (Ph. Eur.) provides the standard classification criteria based on dynamic moisture uptake[3],[7].

Table 1: Standard Classification of API Hygroscopicity (at 25°C and 80% RH)

Hygroscopicity ClassMoisture Uptake (% w/w)Physical Description & Impact
Non-hygroscopic < 0.2%Essentially no moisture absorption; stable flowability.
Slightly hygroscopic ≥ 0.2% and < 2%Small moisture absorption; manageable with standard packaging.
Moderately hygroscopic ≥ 2% and < 15%Appreciable absorption; requires dry granulation and desiccants.
Very hygroscopic ≥ 15%Significant absorption; high risk of disproportionation/degradation.
Deliquescent Sufficient to form a solutionAbsorbs enough moisture to dissolve into a liquid state.

Note: Amine hydrochlorides frequently fall into the "Moderately" to "Very Hygroscopic" categories depending on their polymorphic purity.

Table 2: Comparative Counterion Matrix for Secondary Amines (Expected Trends)

Salt FormHygroscopicity RiskAqueous SolubilityDisproportionation Risk
Hydrochloride (HCl) HighVery HighHigh (if micro-pH > pHmax​ )
Mesylate Low to ModerateHighLow
Tosylate LowModerateLow
Free Base Non-hygroscopicVery LowN/A

(Data trends adapted from comparative salt screening studies[6])

Part 5: Validated Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling

Purpose: To accurately quantify the moisture uptake of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine HCl and classify it according to Ph. Eur. standards.

Self-Validation Principle: The protocol includes an initial 0% RH drying phase. Establishing a true "dry mass" baseline ensures that pre-existing adsorbed moisture does not artificially lower the calculated weight gain[7].

  • Sample Preparation: Accurately weigh 10–20 mg of the API into a pre-cleaned, tared quartz sample pan[3].

  • Baseline Establishment (Drying Phase): Load the sample into the DVS analyzer. Expose the sample to 0% RH at 25∘C using dry nitrogen gas until the rate of mass change ( dm/dt ) is less than 0.002% per minute for at least 10 minutes. Record this stable mass as the true dry reference mass ( m0​ ).

  • Sorption Cycle: Program the DVS to increase the RH from 0% to 90% in step increments of 10% .

  • Equilibrium Criteria: At each step, maintain the RH until the sample mass stabilizes ( dm/dt<0.002%/min ).

  • Data Extraction: Extract the total percentage weight gain specifically at the 80% RH step.

  • Classification: Compare the weight gain at 80% RH against Table 1 to determine the official hygroscopicity class[7].

Protocol 2: Microenvironmental pH Control to Prevent Disproportionation

Purpose: To formulate the hygroscopic HCl salt with excipients that maintain the localized pH below the salt's pHmax​ , preventing conversion to the free base[4].

Self-Validation Principle: The protocol uses diffuse reflectance spectroscopy to directly measure the ionization state of the API in the solid state, confirming that the salt remains intact without needing to dissolve the formulation (which would alter the microenvironment)[4].

  • Determine pHmax​ : Calculate or experimentally determine the pHmax​ of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine HCl (the pH at which the solubility of the salt equals the solubility of the free base).

  • Excipient Screening: Select excipients that contribute to an acidic or neutral local environment (e.g., avoid basic excipients like calcium carbonate or magnesium stearate).

  • Formulation Blending: Blend the API with the selected excipients using dry granulation techniques to minimize moisture introduction[4].

  • Indicator Doping: Mix a small, representative batch of the formulation with a trace amount of a solid-state pH-sensitive indicator dye[4].

  • Spectroscopic Validation: Analyze the doped powder blend using diffuse reflectance spectroscopy. The spectral shift of the indicator will reveal the true microenvironmental pH. Ensure this value is strictly maintained below the API's pHmax​ [4].

Part 6: References

  • Semantic Scholar. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics (2023). Available at: [Link][2]

  • Crystal Pharmatech. "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations." Crystalpharmatech.com. Available at:[Link][4]

  • National Institutes of Health (NIH). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules (2018). Available at: [Link][5]

  • Ingenta Connect. "Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole." Die Pharmazie (2013). Available at:[Link][6]

  • Asia Pharmaceutics. "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach." Asian Journal of Pharmaceutics (2016). Available at: [Link][7]

  • Journal of the American Chemical Society (JACS). "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." ACS Publications (2004). Available at: [Link][1]

Sources

Optimization

Improving HPLC peak resolution for N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine

Technical Support Center: Resolving HPLC Peak Tailing for N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine Executive Summary & Chemical Context As a Senior Application Scientist, I frequently encounter resolution loss when an...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing for N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter resolution loss when analyzing secondary amines like N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine. This molecule features a lipophilic fluorophenoxy ether moiety and a highly basic secondary amine group (estimated pKa ~9.5). The core issue in its chromatography is the electrostatic attraction between the positively charged, protonated amine and the negatively charged, deprotonated residual silanols (Si-O⁻) on standard silica stationary phases. This guide provides a mechanistic approach to diagnosing and eliminating these secondary interactions to achieve Gaussian peak shapes and optimal resolution.

Diagnostic Logic & Workflow

Before altering mobile phases or purchasing new columns, you must isolate the root cause of the peak distortion. A self-validating diagnostic approach differentiates between physical system failures (e.g., dead volume) and chemical interactions.

HPLC_Troubleshooting Start Poor Resolution & Tailing N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine TestNeutral Inject Neutral Probe (e.g., Toluene) Start->TestNeutral CheckShape Does the neutral probe tail? TestNeutral->CheckShape Physical Physical / Extra-Column Issue (Dead volume, bad frit, tubing) CheckShape->Physical Yes Chemical Chemical Issue (Silanol-Amine Interaction) CheckShape->Chemical No FixPhysical Replace tubing/frits, check column void Physical->FixPhysical Success Symmetrical Peak (USP Tailing < 1.2) FixPhysical->Success LowPH Strategy A: Low pH (pH 2-3) Protonate Silanols (0.1% TFA) Chemical->LowPH HighPH Strategy B: High pH (pH > 10) Deprotonate Amine (NH4OH) Chemical->HighPH Column Strategy C: Column Chemistry (CSH, Polar-embedded) Chemical->Column LowPH->Success HighPH->Success Column->Success

Workflow for diagnosing and resolving HPLC peak tailing for basic secondary amines.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine exhibit severe peak tailing on my standard C18 column? A1: The tailing is driven by secondary ion-exchange interactions. Standard silica columns contain residual silanol groups (Si-OH) with a pKa of approximately 4 to 5. At a neutral or mid-pH (e.g., pH 6–8), these silanols deprotonate to form negatively charged Si-O⁻ sites. Simultaneously, the secondary amine of your target compound is fully protonated (positively charged). This creates a strong electrostatic attraction that disrupts the primary hydrophobic retention mechanism, causing the analyte molecules to "stick" and elute slowly as a tailing peak[1]. To validate this chemically, inject a neutral probe like toluene; if the neutral probe is symmetrical but the amine tails, the issue is definitively a silanol interaction[2].

Q2: How should I adjust the mobile phase pH to improve peak symmetry and resolution? A2: You must break the electrostatic interaction by manipulating the ionization state of either the column or the analyte.

  • Low pH Strategy (pH 2.0 - 3.0): Lowering the pH below the pKa of the silanols ensures the silica surface is fully protonated and neutral. While the secondary amine remains positively charged, the lack of anionic sites on the column prevents ion-exchange interactions. Use 0.1% Trifluoroacetic acid (TFA) or a 10-20 mM phosphate buffer at pH 2.5[3].

  • High pH Strategy (pH 10.0 - 10.5): Raising the pH above the pKa of the secondary amine deprotonates the analyte, rendering it neutral. A neutral analyte interacts solely via hydrophobic partitioning, yielding sharp peaks[1]. Crucial Causality: Standard silica dissolves above pH 8. You must use a polymer-based or ethylene-bridged hybrid (BEH) column designed for extreme alkaline conditions[4].

Q3: What specific stationary phase chemistries are recommended if pH adjustment is insufficient? A3: If your detector (e.g., Mass Spectrometry) restricts your buffer choices, upgrade the column chemistry to inherently suppress silanol activity.

  • End-capped Columns: These undergo secondary bonding to convert active silanols into inert trimethylsilyl (TMS) groups, physically blocking the interaction sites[5].

  • Charged Surface Hybrid (CSH) / Polar-Embedded Columns: These phases incorporate a polar functional group or a slight positive surface charge. The positive surface charge electrostatically repels basic amines, drastically improving peak shape even in low-ionic-strength mobile phases like dilute formic acid.

Q4: I am restricted to a mid-pH method (pH 6-7) due to sample stability. How can I rescue my peak resolution? A4: You can introduce a competing base modifier . Adding 5-10 mM Triethylamine (TEA) to the mobile phase acts as a silanol suppressor. Because TEA is a small, highly basic amine, it preferentially saturates the anionic silanol sites. This competitive binding effectively masks the active sites, allowing the bulkier N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine to elute symmetrically[3].

Quantitative Comparison of Resolution Strategies

The following table summarizes the expected chromatographic outcomes based on the chosen intervention strategy.

Intervention StrategyMechanism of ActionTypical USP Tailing Factor (As)Resolution ImpactColumn Compatibility
Standard C18 @ pH 7.0 Strong silanol-amine ion exchange> 2.0 (Severe Tailing)Poor (Co-elution risk)Standard Silica
Low pH (0.1% TFA, pH ~2) Protonates silanols (neutralizes surface)1.1 - 1.3 (Good)HighMost Silica Columns
High pH (NH4OH, pH ~10.5) Deprotonates amine (neutralizes analyte)1.0 - 1.1 (Excellent)Very HighHybrid/Polymer Only
TEA Addition (Mid pH) Competitively masks active silanols1.2 - 1.4 (Acceptable)Moderate to HighStandard Silica
CSH / Polar-Embedded Electrostatic repulsion of basic amines1.0 - 1.2 (Excellent)HighSpecialized Columns

Self-Validating Experimental Protocols

Protocol A: Low-pH Screening Workflow for Basic Amines This protocol relies on acidic suppression of silanol activity. It includes a system suitability check to validate column inertness before sample analysis.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) by adding 0.1% v/v Trifluoroacetic acid (TFA) to MS-grade water (yielding pH ~2.0). Prepare Mobile Phase B (Organic) by adding 0.1% v/v TFA to MS-grade Acetonitrile.

  • Column Installation: Install a high-purity, end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size) rated for low pH stability.

  • System Equilibration: Flush the column with 15 column volumes of 5% B to ensure complete protonation of the stationary phase silanols.

  • Self-Validation (System Suitability): Inject a standard mixture containing a neutral marker (e.g., uracil) and a basic marker (e.g., amitriptyline). Causality Check: If the basic marker exhibits a USP tailing factor > 1.3 while the neutral marker is symmetric, the mobile phase is insufficiently buffered or the column end-capping is degraded. Do not proceed until the basic marker passes suitability.

  • Sample Preparation: Dissolve N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine in the initial mobile phase composition (5% B) to prevent solvent-mismatch peak distortion.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 5 minutes. Monitor UV absorbance at 254 nm and calculate the USP tailing factor for the target peak.

Protocol B: High-pH Method Development using Hybrid Columns This protocol neutralizes the analyte itself. It requires strict adherence to column compatibility limits to prevent catastrophic stationary phase dissolution.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate aqueous buffer. Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Filter through a 0.2 µm membrane. Crucial Step: Always measure and adjust the pH of the aqueous component before mixing with organic modifiers to ensure thermodynamic accuracy[4].

  • Column Selection: Install a pH-stable hybrid silica column (e.g., Ethylene Bridged Hybrid) explicitly designed to withstand pH levels up to 12.

  • System Purge: Thoroughly purge the HPLC system of any previous acidic mobile phases with 50:50 Water:Methanol to prevent buffer precipitation in the lines.

  • Self-Validation (Pressure Monitoring): Initiate flow and monitor system backpressure. Causality Check: An unexplained, continuous drop in backpressure or a sudden forward shift in retention time indicates active silica dissolution. If observed, immediately halt the pump and verify column pH limits.

  • Separation Run: Execute the gradient using Acetonitrile as the organic modifier. Because the un-ionized free-base form of the amine is highly hydrophobic, it will be strongly retained; you may need to start the gradient at a higher organic percentage (e.g., 20% B) compared to Protocol A.

  • Post-Run Care: Flush the column with a neutral water/organic mixture (without buffer) before storage to maximize column lifetime.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine, a molecule of interest in drug discovery and materials science. We will dissect...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine, a molecule of interest in drug discovery and materials science. We will dissect the spectrum by comparing its constituent fragments to simpler, well-documented molecules, offering a robust framework for structural verification and purity assessment. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization.

Theoretical Framework and Structural Prediction

The accurate interpretation of an NMR spectrum begins with a theoretical prediction based on the molecule's structure. N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine is composed of three key structural motifs: a 3-fluorophenoxy group, a para-substituted benzyl ring, and an N-methyl benzylamine moiety. The interplay of electronic effects and spin-spin coupling within and between these fragments gives rise to a unique spectral fingerprint.

Molecular Structure with Proton Assignments

To facilitate discussion, the protons on the molecule are systematically labeled. This nomenclature will be used throughout the guide.

Caption: Labeled structure of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine.

Predicted Spectral Regions:
  • Aliphatic Protons (Hₐ, Hᵦ):

    • N-Methyl (Hₐ): This group is expected to appear as a sharp singlet. Based on data for N-methylbenzylamine, the chemical shift should be in the range of 2.2-2.5 ppm .[1][2]

    • Benzylic (Hᵦ): These two protons are also expected to produce a singlet, as they are chemically equivalent and not adjacent to other protons. Data for similar N-benzyl compounds suggest a chemical shift around 3.5-3.8 ppm .[1][3]

  • Aromatic Protons (Ring B: H₂'/H₆' and H₃'/H₅'):

    • This is a 1,4-disubstituted (para) benzene ring, which typically presents as an AA'BB' system, often simplifying to two distinct doublets.

    • H₃'/H₅': These protons are ortho to the electron-donating ether oxygen. They will be more shielded and appear further upfield. We predict a doublet around 6.9-7.1 ppm .

    • H₂'/H₆': These protons are ortho to the benzylic CH₂ group. They will be less shielded and appear further downfield, likely as a doublet around 7.2-7.4 ppm . The characteristic ortho coupling constant (³JHH) for both doublets will be approximately 7-9 Hz.

  • Aromatic Protons (Ring A: H₂, H₄, H₅, H₆):

    • This region will be the most complex due to the combined electronic effects of the fluorine and phenoxy substituents, as well as both H-H and H-F spin-spin coupling.

    • H-F Coupling: The fluorine atom (¹⁹F) has a spin of I=1/2 and will couple with nearby protons. The magnitude of the coupling constant (JHF) depends on the number of bonds separating the nuclei: ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).[4]

    • H₂: This proton is ortho to the ether oxygen (shielding) and ortho to the fluorine atom (deshielding and coupling). It will likely appear as a doublet of doublets around 6.8-7.0 ppm , with coupling to H₄ (⁴JHH, meta) and the fluorine (³JHF, ortho).

    • H₄: This proton is para to the ether oxygen and meta to the fluorine. It is expected to be a complex multiplet, likely a triplet of doublets, in the range of 7.2-7.4 ppm . It will show coupling to H₂ (⁴JHH), H₅ (³JHH), and the fluorine (⁴JHF).

    • H₅ & H₆: These protons are further from the fluorine and will be primarily influenced by the ether linkage and their relationship to other protons. They are expected in the 6.8-7.1 ppm region, showing standard ortho and meta H-H couplings. The possibility of through-space H-F coupling exists for protons in close proximity to the fluorine, though it is typically weaker than through-bond coupling.[5][6][7]

Experimental Protocol: A Self-Validating Workflow

Achieving a high-quality, reproducible ¹H NMR spectrum requires meticulous sample preparation and standardized acquisition parameters. The following protocol is designed to ensure data integrity.

Workflow for ¹H NMR Sample Preparation and Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL CDCl₃) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter into NMR Tube (via pipette with glass wool) vortex->filter insert 5. Insert Sample into Spectrometer filter->insert lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire Spectrum (Standard PROTON Parameters) shim->acquire phase 9. Phase Correction acquire->phase baseline 10. Baseline Correction phase->baseline reference 11. Reference to TMS (0 ppm) baseline->reference integrate 12. Integrate Peaks reference->integrate

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine into a clean, dry vial.[8][9] For quantitative NMR (qNMR), precision weighing is paramount.[10]

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chloroform is a standard first choice for many organic compounds.[11]

    • Vortex the sample until the solid is completely dissolved. A homogenous solution is critical for high resolution.[10]

    • If any particulate matter remains, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[8][9] Solid particles will degrade spectral quality by disrupting magnetic field homogeneity.[8]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This stabilizes the magnetic field.[9]

    • Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. For a typical small molecule, a single scan (NS=1) is often sufficient.[12] A relaxation delay (D1) of 5-17 seconds ensures proper T1 relaxation for quantitative integration, while an acquisition time (AQ) of ~3 seconds provides good resolution.[12]

  • Data Processing:

    • Apply zero-order and first-order phase corrections to ensure all peaks are in a pure absorption mode (positive and symmetrical).

    • Perform a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons corresponding to each peak.

Data Analysis and Comparative Interpretation

Below is a table of representative ¹H NMR data for N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine, followed by a detailed assignment.

Signal Label Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz) Assignment
A2.353Hs-Hₐ (-NCH₃)
B3.582Hs-Hᵦ (-CH₂Ph)
C6.851HdddJ = 8.3, 2.5, 0.9H₆
D6.952HdJ = 8.6H₃', H₅'
E7.031HdddJ = 10.5, 2.5, 0.9H₂
F7.081HtdJ = 8.3, 0.9H₅
G7.302HdJ = 8.6H₂', H₆'
H7.351HtdJ = 8.3, 6.5H₄

s = singlet, d = doublet, t = triplet, ddd = doublet of doublet of doublets, td = triplet of doublets

Signal Assignment Rationale:
  • Signal A (2.35 ppm): A singlet integrating to 3H in the aliphatic region is unambiguously assigned to the N-methyl protons (Hₐ) . This aligns perfectly with reference spectra for N-methylbenzylamine, which show this signal at ~2.44 ppm.[1]

  • Signal B (3.58 ppm): The singlet integrating to 2H at 3.58 ppm corresponds to the benzylic protons (Hᵦ) . Its chemical shift is consistent with a methylene group attached to both an aromatic ring and a nitrogen atom.[1][3]

  • Signals D (6.95 ppm) & G (7.30 ppm): These two doublets, each integrating to 2H with an identical coupling constant of 8.6 Hz, are characteristic of a para-substituted aromatic ring. Signal D, at a higher field (more shielded), is assigned to H₃' and H₅' , which are ortho to the electron-donating phenoxy group. Signal G, at a lower field, is assigned to H₂' and H₆' .

  • Signals C, E, F, H (Aromatic Ring A): This complex system is assigned based on coupling patterns, including the crucial H-F couplings.

    • Signal H (7.35 ppm): This signal appears as a triplet of doublets. The large coupling (~8.3 Hz) is typical for ortho H-H coupling (to H₅), and the smaller coupling (~6.5 Hz) is a classic meta H-F coupling (⁴JHF). This pattern is unique to H₄ .

    • Signal E (7.03 ppm): The large coupling constant of 10.5 Hz is characteristic of an ortho H-F coupling (³JHF). This signal is therefore assigned to H₂ . The smaller coupling (~2.5 Hz) corresponds to the meta H-H interaction with H₄.

    • Signal F (7.08 ppm): This triplet of doublets is assigned to H₅ . The large triplet coupling (~8.3 Hz) arises from its proximity to two ortho protons (H₄ and H₆).

    • Signal C (6.85 ppm): By elimination and analysis of its coupling, this signal is assigned to H₆ . It shows a large ortho coupling to H₅ (~8.3 Hz) and a smaller meta coupling to H₂ (~2.5 Hz).

Conclusion

The ¹H NMR spectrum of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine is highly informative and can be fully assigned through a systematic approach. By comparing spectral features to known values for its constituent fragments and by carefully analyzing the multiplicities arising from both H-H and H-F coupling, an unambiguous structural confirmation is achieved. The distinct signals for the N-methyl, benzylic, and two separate aromatic systems provide multiple points of verification for identity and purity, making ¹H NMR an indispensable tool in the analysis of this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7669, N-Methylbenzylamine. Retrieved from [Link].[1]

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link].[10]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link].[11]

  • Tan, Y. J., et al. (2020). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance, 1, 1-12. Retrieved from [Link].[4]

  • Iowa State University, Chemical Instrumentation Facility (n.d.). NMR Sample Preparation. Retrieved from [Link].[9]

  • Reich, H. J. (2020). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link].[5]

  • Golub, T. (2020). Optimized Default 1H Parameters. Georgia Tech NMR Facility. Retrieved from [Link].[12]

  • Tan, Y. J., et al. (2025). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance. Retrieved from [Link].

  • Royal Society of Chemistry (2013). Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles - Supplementary Information. Retrieved from [Link].

  • Wiley-VCH GmbH (n.d.). N-benzylmethylamine. SpectraBase. Retrieved from [Link].[13]

  • Sakamoto, K., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19443–19451. Retrieved from [Link].[6]

  • ResearchGate (n.d.). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Request PDF. Retrieved from [Link].[7]

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Fragmentation of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine: A Comparative Analysis

In the landscape of drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the id...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the identification and quantification of these molecules. Understanding the fragmentation pattern of a compound under collision-induced dissociation (CID) is not merely an academic exercise; it is a critical step in developing robust bioanalytical methods, identifying metabolites, and ensuring the quality of active pharmaceutical ingredients.

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine, a molecule of interest in contemporary research. We will explore the expected fragmentation pathways, compare them with potential alternative fragmentation behaviors, and provide a detailed experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced mass spectrometry techniques.

Predicting the Dominant Fragmentation Pathway

N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine possesses several key structural features that will dictate its fragmentation in the gas phase following ionization, typically protonation in electrospray ionization (ESI) to form the [M+H]⁺ ion. The primary sites for fragmentation are the bonds alpha to the nitrogen atom and the ether linkage.

The most probable fragmentation pathway is initiated by the cleavage of the C-N bond benzylic to the fluorophenoxy-substituted ring, a classic example of alpha-cleavage in benzylamines.[1][2][3][4][5] This cleavage is driven by the formation of a highly stable, resonance-stabilized 4-(3-fluorophenoxy)benzyl cation.

***dot graph "Predicted Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Parent [label="N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine\n[M+H]⁺"]; Fragment1 [label="4-(3-Fluorophenoxy)benzyl cation\nm/z 215.07", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fragment2 [label="N-methylaminyl radical"]; Fragment3 [label="N-methyliminium ion\nm/z 30.03", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fragment4 [label="4-(3-Fluorophenoxy)benzyl radical"];

Parent -> Fragment1 [label="α-Cleavage"]; Parent -> Fragment2 [label="α-Cleavage"]; Parent -> Fragment3 [label="α-Cleavage"]; Parent -> Fragment4 [label="α-Cleavage"]; }

Figure 1: Predicted dominant fragmentation pathway of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine.

An alternative, and also highly probable, alpha-cleavage event involves the cleavage of the bond between the nitrogen and the methyl group, leading to the formation of a stable 4-(3-fluorophenoxy)benzyliminium ion.

Comparative Analysis of Fragmentation Pathways

While the alpha-cleavage pathways described above are expected to be dominant, it is crucial to consider alternative fragmentation mechanisms that could be observed, particularly at varying collision energies.

Fragmentation Pathway Key Fragments (m/z) Mechanistic Rationale Expected Abundance
Dominant: Benzylic C-N Cleavage 215.07Formation of a highly stable, resonance-stabilized benzyl cation.[1][2][3]High
Alternative: N-CH₃ Cleavage 228.09Formation of a stable iminium ion.Medium to High
Ether Bond Cleavage 109.04 (fluorobenzyl cation), 121.05 (methyl-benzylamine cation)Cleavage of the ether linkage is less favored due to the strength of the aryl-oxygen bond but can occur.Low to Medium
Rearrangement and Neutral Loss VariableComplex rearrangements, as observed in some protonated benzylamines, could lead to unexpected neutral losses (e.g., loss of methylamine).[1][2][3]Low

Experimental Protocol for LC-MS/MS Analysis

To empirically determine the fragmentation pattern and develop a robust analytical method, the following LC-MS/MS protocol is recommended. The choice of a reversed-phase C18 column is standard for molecules of this polarity, and the mobile phase composition is designed to achieve good chromatographic peak shape and efficient ionization.[6]

***dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_LC" { label = "Liquid Chromatography"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; LC_Column [label="C18 Reversed-Phase Column\n(e.g., 2.1 x 50 mm, 1.8 µm)"]; Mobile_Phase_A [label="Mobile Phase A:\n0.1% Formic Acid in Water"]; Mobile_Phase_B [label="Mobile Phase B:\n0.1% Formic Acid in Acetonitrile"]; Gradient [label="Gradient Elution:\n5-95% B over 5 min"]; Flow_Rate [label="Flow Rate: 0.4 mL/min"]; Injection_Volume [label="Injection Volume: 2 µL"]; }

subgraph "cluster_MS" { label = "Mass Spectrometry"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; Ion_Source [label="Electrospray Ionization (ESI)\nPositive Ion Mode"]; Scan_Mode [label="Full Scan (MS1) & Product Ion Scan (MS2)"]; Collision_Energy [label="Collision Energy Ramp:\n10-40 eV"]; MRM [label="Multiple Reaction Monitoring (MRM)\nfor Quantification"]; }

Sample_Prep [label="Sample Preparation:\nDissolve in Methanol/Water (50:50)"]; Sample_Prep -> LC_Column; LC_Column -> Ion_Source; Mobile_Phase_A -> LC_Column; Mobile_Phase_B -> LC_Column; Gradient -> LC_Column; Flow_Rate -> LC_Column; Injection_Volume -> LC_Column; Ion_Source -> Scan_Mode; Scan_Mode -> Collision_Energy; Collision_Energy -> MRM; }

Figure 2: Recommended LC-MS/MS workflow for the analysis of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine.

Detailed Method Parameters:

  • Liquid Chromatography:

    • Column: A high-efficiency C18 column is recommended for good peak shape and separation from potential impurities.

    • Mobile Phase: The use of formic acid as a mobile phase additive is crucial for promoting protonation of the analyte in the ESI source, leading to enhanced signal intensity.[6]

    • Gradient: A generic gradient from low to high organic content will ensure the elution of the analyte as a sharp peak.

  • Mass Spectrometry:

    • Ionization: Positive ion mode ESI is the method of choice for amines, as they readily accept a proton.

    • MS1 Analysis: A full scan MS1 experiment is necessary to determine the m/z of the protonated parent molecule, [M+H]⁺.

    • MS2 Analysis (CID): A product ion scan of the [M+H]⁺ ion will reveal the fragmentation pattern. Ramping the collision energy will provide insight into the energy required for specific fragmentation pathways.

    • MRM for Quantification: Once the characteristic fragment ions are identified, a Multiple Reaction Monitoring (MRM) method can be developed for highly sensitive and selective quantification. This involves monitoring specific precursor-to-product ion transitions.

Alternative Analytical Approaches: A Comparative Overview

While LC-MS/MS is the gold standard for this type of analysis, other techniques could be considered, each with its own advantages and disadvantages.

Technique Principle Advantages Disadvantages Applicability to Topic
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Enables determination of elemental composition of parent and fragment ions, increasing confidence in identification.Higher instrument cost.Highly Recommended: Would confirm the elemental composition of the proposed fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on volatility and boiling point.Excellent for volatile and thermally stable compounds.Requires derivatization for many polar compounds, including amines, to improve volatility.[7]Not Ideal: The target molecule has a relatively high molecular weight and may require derivatization, adding complexity to the analysis.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Separates ions based on their size, shape, and charge.Provides an additional dimension of separation, which can resolve isomeric compounds.Data analysis can be more complex.Potentially Useful: Could be employed to separate the target analyte from isomeric impurities that may not be resolved by chromatography alone.

Conclusion and Future Directions

The predictable and dominant fragmentation of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine via benzylic C-N cleavage provides a solid foundation for the development of sensitive and specific LC-MS/MS methods. The proposed experimental protocol offers a robust starting point for researchers. For unequivocal structural confirmation of fragment ions, the use of high-resolution mass spectrometry is strongly encouraged. Further studies could involve deuterium labeling to definitively elucidate the fragmentation mechanisms, particularly any unexpected rearrangement pathways. This comprehensive understanding of the molecule's behavior in the mass spectrometer is an indispensable asset in its journey through the drug development pipeline.

References

  • Stevens Institute of Technology. (2006, September 15). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
  • Scite.ai. An unprecedented rearrangement in collision‐induced mass spectrometric fragmentation of protonated benzylamines.
  • PubMed. (2006, September 15). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines.
  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations.
  • Benchchem. Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Collision-induced dissociations of substituted benzyl negative ions in the gas phase. The elimination of C4H4.
  • PMC. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid.
  • Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug.
  • Mass Spectrometry: Fragmentation.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

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Validation

A Comparative Guide to the Biological Activity of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine and Safinamide Analogs for Neurodegenerative Disease Research

This guide provides a comprehensive comparison of the biological activities of the well-characterized monoamine oxidase B (MAO-B) inhibitor, Safinamide, and its analogs, against the structurally related but less-studied...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the biological activities of the well-characterized monoamine oxidase B (MAO-B) inhibitor, Safinamide, and its analogs, against the structurally related but less-studied compound, N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents for neurodegenerative disorders, particularly Parkinson's disease.

Given the extensive characterization of Safinamide, this guide will use its biological profile as a benchmark. We will present a hypothetical experimental framework to evaluate N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine, a compound possessing a similar structural backbone, and to compare its potential activities with those of Safinamide and its more potent analogs. This approach provides a practical roadmap for researchers seeking to characterize novel compounds in this chemical space.

Introduction: The Rationale for Targeting MAO-B in Neurodegeneration

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control.[1][2] In neurodegenerative conditions like Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels, resulting in debilitating motor symptoms.[1][3] Selective inhibition of MAO-B can increase the synaptic availability of dopamine, offering a valuable therapeutic strategy to manage these symptoms.[1][2]

Safinamide is a third-generation, selective, and reversible MAO-B inhibitor approved for the treatment of Parkinson's disease.[1][4][5] What sets Safinamide apart is its dual mechanism of action; beyond MAO-B inhibition, it also modulates glutamate release through the blockade of voltage-gated sodium and calcium channels.[1][4][5] This multi-target profile may contribute to its clinical efficacy in improving motor function and potentially offering neuroprotective effects.[1][5]

The structural scaffold of Safinamide, featuring a (3-fluorophenoxy)benzyl moiety, has inspired the development of numerous analogs with enhanced potency and selectivity.[6][7][8][9] N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine shares this core structure, making it a compelling candidate for investigation as a potential MAO-B inhibitor. This guide will delineate the established biological activities of Safinamide and its analogs and provide a rigorous experimental plan to characterize and compare the novel compound.

Comparative Biological Activities: Safinamide and its Analogs

The biological activity of Safinamide and its analogs has been extensively studied. The key parameters for comparison include potency (IC50) for MAO-B inhibition, selectivity against MAO-A, and potential off-target effects.

MAO-B Inhibitory Potency and Selectivity

Safinamide is a potent MAO-B inhibitor with a reported IC50 value of 98 nM.[6][7][8] Importantly, it exhibits high selectivity for MAO-B over MAO-A, with a selectivity index (SI = IC50 for MAO-A / IC50 for MAO-B) of 5918.[6][7][8] This high selectivity is crucial for minimizing side effects associated with the inhibition of MAO-A, such as the "cheese effect" (hypertensive crisis).

Research into Safinamide analogs has yielded compounds with even greater potency. For instance, (S)-3-Chlorobenzyloxyalaninamide and (S)-3-chlorobenzyloxyserinamide have been reported as more potent MAO-B inhibitors than Safinamide, with IC50 values of 33 nM and 43 nM, respectively.[6][7][8] However, this increased potency was accompanied by a decrease in selectivity.[6][7][8] A tetrahydroisoquinoline analog of Safinamide displayed the highest potency with an IC50 of 17 nM and good selectivity.[6][7][8] More recently, a series of novel Safinamide-based derivatives have been synthesized, with some compounds exhibiting single-digit nanomolar IC50 values against human MAO-B (hMAO-B) and exceptional selectivity.[9]

Table 1: Comparative MAO-B Inhibitory Activity

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (SI)
Safinamide98[6][7][8]580,000[6][7][8]5918[6][7][8]
(S)-3-Chlorobenzyloxyalaninamide33[6][7][8]114,000[6][7][8]3455[6][7][8]
(S)-3-chlorobenzyloxyserinamide43[6][7][8]84,600[6][7][8]1967[6][7][8]
(R)-Tetrahydroisoquinoline analog17[6][7][8]50,000[6][7][8]2941[6][7][8]
N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine To be determined To be determined To be determined
Glutamate Release Modulation

A distinguishing feature of Safinamide is its ability to modulate glutamate release, an activity not typically associated with other MAO-B inhibitors like selegiline and rasagiline.[1][4][5][10] This is achieved through the state-dependent blockade of voltage-gated sodium channels and N-type calcium channels.[1][4][5] Excessive glutamate activity is implicated in excitotoxicity and neuronal damage in neurodegenerative diseases.[1] Safinamide's antiglutamatergic properties may, therefore, contribute to its neuroprotective potential and its beneficial effects on motor complications.[1][4][5]

Experimental Framework for the Biological Characterization of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine

To ascertain the biological activity of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine and enable a direct comparison with Safinamide, a multi-tiered experimental approach is proposed. This framework encompasses in vitro enzymatic assays, cell-based neuroprotection studies, and in vivo models of Parkinson's disease.

In Vitro Characterization

The primary objective is to determine the inhibitory potency and selectivity of the test compound against MAO-A and MAO-B. A fluorometric assay is a robust and high-throughput method for this purpose.[11][12][13]

Experimental Protocol: Fluorometric MAO Inhibition Assay [11][12][13][14]

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., kynuramine or tyramine)

    • Amplex® Red reagent (or similar fluorogenic probe)

    • Horseradish peroxidase (HRP)

    • Positive controls: Clorgyline (for MAO-A) and Selegiline or Safinamide (for MAO-B)

    • Test compound: N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

    • 96-well black microplates

  • Procedure:

    • Prepare serial dilutions of the test compound and positive controls in assay buffer.

    • In a 96-well plate, add the diluted compounds.

    • Add the MAO-A or MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Prepare a reaction mixture containing the MAO substrate, Amplex® Red, and HRP.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader (e.g., Ex/Em = 535/587 nm).

    • Calculate the reaction rates (slope of the linear phase of fluorescence increase).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

dot ```dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: General workflow for a cell-based neuroprotection assay.

In Vivo Efficacy in Animal Models of Parkinson's Disease

Promising candidates from in vitro and cell-based assays should be evaluated in animal models of Parkinson's disease to assess their in vivo efficacy. T[3][15][16][17][18]he MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a widely used and well-characterized model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.

[3][16][17][18]Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

[3][16][17][18]1. Animal Model: Use adult male C57BL/6 mice. 2. MPTP Administration: Induce parkinsonism by administering MPTP hydrochloride intraperitoneally. 3. Drug Treatment: Administer the test compound (N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine) and a positive control (Safinamide) orally or via another appropriate route, either before or after MPTP administration, depending on whether a neuroprotective or symptomatic effect is being investigated. 4. Behavioral Assessment: Evaluate motor function using a battery of behavioral tests, such as the rotarod test (for motor coordination), the pole test (for bradykinesia), and the open field test (for locomotor activity). 5. Neurochemical Analysis: After the behavioral assessments, sacrifice the animals and dissect the striatum. Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection. 6. Immunohistochemistry: Process the brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify the extent of dopaminergic neuron loss. 7. Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the different treatment groups.

Conclusion and Future Directions

Safinamide represents a significant advancement in the treatment of Parkinson's disease, owing to its dual mechanism of action as a selective and reversible MAO-B inhibitor and a glutamate release modulator. T[1][4][5]he exploration of its structural analogs has led to the discovery of even more potent MAO-B inhibitors, highlighting the therapeutic potential of this chemical scaffold.

[6][7][8][9]N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine, by virtue of its structural similarity to Safinamide, is a promising candidate for investigation. The experimental framework outlined in this guide provides a comprehensive and scientifically rigorous approach to characterizing its biological activity. By systematically evaluating its MAO-B inhibitory potency and selectivity, its potential effects on glutamate release, and its neuroprotective and in vivo efficacy, researchers can determine if this compound represents a viable lead for the development of novel therapeutics for neurodegenerative diseases. A direct head-to-head comparison with Safinamide and its more potent analogs will be crucial in establishing its potential advantages and place in the therapeutic landscape.

References

  • Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease - PMC. Available from: [Link]

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. Available from: [Link]

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  • Solid-Phase Synthesis and Insights into Structure−Activity Relationships of Safinamide Analogues as Potent and Selective Inhibitors of Type B Monoamine Oxidase | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

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Comparative

Comparative Guide: Validating the Purity of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine via HPLC-UV

Executive Summary Validating the purity of complex secondary amines like N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine requires analytical methodologies that extend beyond generic reversed-phase chromatography. As a lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the purity of complex secondary amines like N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine requires analytical methodologies that extend beyond generic reversed-phase chromatography. As a lipophilic base containing a highly electronegative fluorophenoxy moiety, this compound presents dual chromatographic challenges: severe peak tailing due to secondary silanol interactions and the high risk of co-eluting positional isomers (e.g., 2-fluoro vs. 3-fluoro derivatives).

This guide objectively compares standard C18 column chemistries against π−π enabled Biphenyl phases. By analyzing the causality behind these experimental choices, we provide a self-validating, step-by-step HPLC-UV protocol grounded in the latest [1].

Chromatographic Profiling & Method Development Causality

The Structural Challenge

N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine consists of a basic secondary amine ( pKa​≈9.5 ) and a diaryl ether system. During synthesis, related substances such as des-methyl impurities, des-fluoro analogs, and positional isomers are commonly generated. Resolving these impurities is the critical measure of the method's specificity.

Comparative Column Chemistry: C18 vs. Biphenyl

When developing a stability-indicating assay, the choice of stationary phase dictates the method's resolving power.

  • Standard C18 (Octadecylsilane): Relies entirely on dispersive (hydrophobic) interactions. Because the positional isomers of the fluorophenoxy ring have nearly identical partition coefficients ( logP ), a C18 column often fails to resolve them. This leads to hidden impurities and failed peak purity validations.

  • Biphenyl Phase (The Superior Alternative): A biphenyl column introduces π−π and dipole-induced dipole interactions. The highly electronegative fluorine atom alters the electron density of the aromatic ring depending on its position. The biphenyl phase exploits these subtle electronic differences, achieving baseline resolution ( Rs​>2.0 ) of structurally similar isomers. This mechanism is well-documented in the chromatographic profiling of structurally analogous fluorinated benzylamines like [2].

G A Analyte: N-[4-(3-Fluorophenoxy)benzyl] -N-methylamine B Physicochemical Profiling A->B C Secondary Amine (pKa ~9.5) B->C D Fluorophenoxy Ring (High Electron Density) B->D E Risk: Peak Tailing (Silanol Interactions) C->E F Opportunity: π-π & Dipole Interactions D->F G Standard C18 Column (Hydrophobic Only) E->G H Biphenyl Column (Hydrophobic + π-π) F->H I Co-elution of Positional Isomers G->I J Baseline Resolution (Rs > 2.0) H->J

Figure 1: Method development logic comparing C18 and Biphenyl column chemistries.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (Octadecylsilane)Biphenyl Phase (Optimized)
Primary Interaction Hydrophobic (Dispersive)Hydrophobic + π−π
  • Dipole
Peak Symmetry ( Tf​ ) 1.6 - 1.8 (Moderate Tailing)1.1 - 1.2 (Excellent)
Resolution ( Rs​ ) of Isomers <1.2 (High co-elution risk) >2.0 (Baseline resolution)
Retention Time ( tR​ ) ~8.5 min~9.2 min
Suitability for Fluorinated Aromatics LowHigh

Mobile Phase Optimization: The Causality of Ion-Pairing

To mitigate the peak tailing inherent to secondary amines, the mobile phase must suppress silanol ionization on the silica support.

  • Alternative A (Neutral pH Buffers): Results in a split peak or severe tailing ( Tf​>2.0 ) because the positively charged basic amine strongly interacts with negatively charged, unendcapped silanols.

  • Alternative B (Acidic Ion-Pairing - Selected): Utilizing 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.1. TFA acts as a volatile ion-pairing agent, neutralizing the amine's positive charge and masking residual silanols. This ensures sharp, highly symmetrical peaks ( Tf​≤1.2 ), which is critical for accurate integration and quantitation.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed as a closed-loop, self-validating system. Every analytical run begins with a System Suitability Test (SST) to verify instrumental performance before sample analysis, adhering strictly to the [1].

Chromatographic Conditions
  • Column: Biphenyl Core-Shell (150 mm × 4.6 mm, 2.7 µm)

  • Mobile Phase A: 0.1% TFA in Milli-Q Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% 70% B

    • 10-12 min: 70% B

    • 12-12.1 min: 70% 20% B

    • 12.1-15 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm (Diode Array Detector enabled for peak purity analysis)

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

System Suitability Testing (SST)
  • Prepare a standard solution of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine at 50 µg/mL in the sample diluent (Water:Acetonitrile 50:50).

  • Inject the standard solution in six consecutive replicates.

  • Self-Validation Gate: Proceed to sample analysis only if the %RSD of the peak area is ≤2.0% , the tailing factor ( Tf​ ) is ≤1.5 , and theoretical plates ( N ) are ≥5000 .

ICH Q2(R2) Validation Workflow

The execution of the following parameters confirms the procedure's suitability for pharmaceutical quality control[1].

Validation Start ICH Q2(R2) Protocol Spec Specificity (Peak Purity) Start->Spec Lin Linearity (R² > 0.999) Spec->Lin Prec Precision (RSD < 2.0%) Lin->Prec Acc Accuracy (Spike Recovery) Prec->Acc

Figure 2: Sequential ICH Q2(R2) validation workflow for HPLC-UV analytical procedures.

Specificity & Peak Purity
  • Inject a blank (diluent), a placebo matrix, and the API spiked with 0.1% of known positional isomers (e.g., the 2-fluoro isomer).

  • Utilize the DAD to extract the UV spectra across the main analyte peak.

  • Causality Check: The calculated purity angle must be less than the purity threshold. This mathematically proves the Biphenyl column has successfully resolved the target analyte from all synthetic impurities.

Linearity & Range
  • Prepare five concentration levels spanning 50% to 150% of the nominal test concentration (e.g., 25, 40, 50, 60, and 75 µg/mL).

  • Inject each level in triplicate.

  • Plot the peak area against concentration and calculate the linear regression ( R2 , y-intercept, and slope).

Accuracy (Recovery)
  • Spike known amounts of the reference standard into the sample matrix at 80%, 100%, and 120% levels.

  • Prepare three independent replicates per level (9 determinations total).

  • Calculate the percentage recovery against the theoretical spiked amount to verify the absence of matrix effects.

Precision (Repeatability)
  • Prepare six independent sample preparations at the 100% test concentration (50 µg/mL).

  • Analyze and calculate the %RSD of the assay results to ensure method consistency.

Quantitative Validation Data Summary

The following table summarizes the expected validation outcomes using the optimized Biphenyl/TFA methodology, demonstrating strict compliance with global regulatory standards.

Table 2: ICH Q2(R2) Validation Summary Data (Representative)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Biphenyl Method)Status
System Suitability (%RSD) ≤2.0% (n=6)0.45%Pass
Specificity (Peak Purity) No interference, Purity Angle < ThresholdNo co-eluting peaks detectedPass
Linearity ( R2 ) ≥0.999 (Range: 50-150%)0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 100.8%Pass
Repeatability (%RSD) ≤2.0% (n=6)0.62%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.15 µg/mL / 0.45 µg/mLPass

References

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • A novel stability-indicating chromatographic quantification of the antiparkinsonian drug safinamide in its pharmaceutical formulation employing HPTLC densitometry and ion-pair HPLC–DAD National Center for Biotechnology Information (NIH / PMC) URL:[Link]

Sources

Validation

Comparative Guide: Binding Affinity of Fluorinated vs. Non-Fluorinated Benzylamines

As medicinal chemistry evolves, the strategic incorporation of fluorine into privileged molecular scaffolds has transitioned from an empirical tactic to a rationally designed necessity. Benzylamine derivatives are ubiqui...

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves, the strategic incorporation of fluorine into privileged molecular scaffolds has transitioned from an empirical tactic to a rationally designed necessity. Benzylamine derivatives are ubiquitous in drug discovery, serving as key pharmacophores for targets ranging from monoamine oxidases (MAOs) to human carbonic anhydrase II (hCA II).

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated benzylamines. By analyzing the causality behind their physicochemical shifts and providing self-validating experimental workflows, this document equips researchers with the authoritative insights needed to optimize ligand-target interactions.

Mechanistic Foundations: The Causality of Fluorination

The substitution of hydrogen for fluorine (or a trifluoromethyl group) on a benzylamine ring is not merely a structural tweak; it fundamentally rewires the molecule's electronic and steric profile. As a Senior Application Scientist, I emphasize three causal mechanisms that dictate the divergent performance of these compounds :

A. Inductive pKa Modulation and Bioavailability

Fluorine is the most electronegative element (3.98 on the Pauling scale). When positioned on the aromatic ring, its strong electron-withdrawing inductive effect (-I) pulls electron density away from the primary amine.

  • The Causality: This reduction in electron density lowers the pKa of the conjugate acid. For instance, non-fluorinated benzylamine has a pKa of ~9.33, meaning it is highly ionized at physiological pH (7.4). In contrast, 4-(trifluoromethyl)benzylamine has a predicted pKa of ~8.60. This subtle shift increases the fraction of un-ionized molecules, directly enhancing passive membrane permeability and access to lipophilic binding pockets .

B. Steric Shielding and Metabolic Stability

A primary mode of failure for non-fluorinated benzylamines is rapid clearance via Cytochrome P450 (CYP450)-mediated oxidation at the metabolically labile para-position.

  • The Causality: Fluorine acts as an isosteric replacement for hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å). The exceptionally strong C–F bond (approx. 116 kcal/mol) resists oxidative cleavage. By blocking the para-position with a -CF3 group, the molecule gains profound metabolic stability without introducing excessive steric bulk that might clash with the target protein's active site .

C. Multipolar Interactions and Target Affinity

Fluorinated aromatic rings exhibit inverted or significantly altered quadrupole moments compared to standard benzene rings.

  • The Causality: This electronic restructuring enables unique orthogonal multipolar interactions (e.g., C–F···C=O interactions with the protein backbone) and strengthens edge-to-face π-π interactions. In targets like hCA II, specific fluorination patterns on benzylamine-derived inhibitors modulate binding affinity by up to a factor of 10 by optimizing contacts with aromatic residues like Phe-131 .

G cluster_0 Non-Fluorinated Benzylamine cluster_1 Fluorinated Benzylamine (-CF3) N1 High pKa (~9.3) Strongly Ionized Target Target Protein Active Site (e.g., hCA II, MAO-B) N1->Target Moderate Affinity N2 Metabolically Labile (CYP450 Oxidation) F1 Lower pKa (~8.6) Improved Permeability F1->Target High Affinity (Multipolar) F2 Steric Shielding (Metabolic Stability)

Caption: Comparative binding mechanisms of fluorinated vs non-fluorinated benzylamines.

Quantitative Data Presentation

To objectively compare these scaffolds, we must look at both their isolated physicochemical properties and their empirical binding affinities in controlled biological systems.

Table 1: Physicochemical Comparison

Data synthesized from foundational medicinal chemistry principles and predictive modeling .

PropertyBenzylamine (Non-Fluorinated)4-(Trifluoromethyl)benzylamineImpact on Drug Development
Molecular Weight 107.15 g/mol 175.15 g/mol Increased MW; remains well within Lipinski's Rule of 5.
pKa (at 25°C) 9.33~8.60Lower basicity alters physiological ionization, improving target engagement.
LogP (Octanol-Water) 1.091.66Enhanced lipophilicity drives partitioning into hydrophobic binding pockets.
Metabolic Liability High (para-oxidation)Low (Sterically blocked)Significantly prolonged half-life in vivo.
Table 2: Binding Affinity ( ) Comparison in Model Targets

Affinity data derived from competitive NMR binding assays and ab initio structural investigations .

Target ProteinLigand ScaffoldFluorination StatusBinding Affinity / Interaction Energy
Trypsin (Serine Protease) BenzylamineNon-Fluorinated = 205 µM
Human Carbonic Anhydrase II N-(4-Sulfamylbenzoyl)benzylamineNon-FluorinatedBaseline interaction with Phe-131
Human Carbonic Anhydrase II N-(4-Sulfamylbenzoyl)benzylamine2,6-Difluoro substitutedEnhanced binding energy (Exp: 12.30 kcal/mol)
Human Carbonic Anhydrase II N-(4-Sulfamylbenzoyl)benzylaminePentafluoro substitutedModulated affinity (Exp: 12.00 kcal/mol)

Note: In the hCA II model, the introduction of fluorine atoms specifically at the 2,6-positions of the benzyl group optimizes the edge-to-face interaction with the Phe-131 residue, demonstrating how precise fluorination patterns dictate affinity beyond mere lipophilicity .

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, experimental protocols must be designed as self-validating systems. The following methodologies detail how to empirically verify the binding affinity and metabolic stability of these compounds.

Protocol A: Determination via Hyperpolarized F NMR Competitive Binding

Traditional screening often struggles with fast-exchange ligands. This protocol utilizes hyperpolarized F NMR to amplify signals by >10,000-fold, allowing for precise determination without requiring isotopic labeling of the target protein .

Self-Validation Mechanism: The assay relies on a known fluorinated reporter ligand (e.g., TFBC) with an established . By measuring the concentration-dependent relaxation rate ( ) of the reporter in the presence of the competitor (the benzylamine derivative), the system internally calibrates itself against false positives caused by non-specific binding.

Step-by-Step Methodology:

  • Preparation of the Reporter: Hyperpolarize the reporter ligand (e.g., TFBC; ) using dynamic nuclear polarization (DNP).

  • Sample Mixing: In a specialized flow cell, mix the target protein (e.g., Trypsin at 0.66 µM) with the hyperpolarized reporter (22.3 µM) and varying concentrations of the competitor ligand (fluorinated vs. non-fluorinated benzylamine).

  • Simultaneous Detection: Inject the mixture into a 4-channel NMR probe to create a concentration gradient across the channels.

  • Data Acquisition: Acquire the first 50 spin-echoes to measure the transverse relaxation rate ( ) of the reporter ligand.

  • Data Analysis: Fit the values to a competitive binding isotherm. The displacement of the reporter by the benzylamine derivative directly yields the of the competitor.

G A Hyperpolarized 19F Reporter Ligand C Simultaneous Mixing (Flow Cell) A->C B Target Protein + Competitor B->C D 4-Channel NMR Detection C->D E Relaxation Rate (R2) Analysis D->E F KD Determination (Affinity) E->F

Caption: Workflow for determining binding affinity using hyperpolarized 19F NMR competitive binding.

Protocol B: In Vitro CYP450 Metabolic Stability Assay

To validate the causal claim that fluorination improves metabolic stability, an in vitro microsomal assay must be performed.

Self-Validation Mechanism: The inclusion of a positive control (e.g., Verapamil, a known rapid metabolizer) and a negative control (reaction without NADPH) ensures that any observed degradation is strictly CYP450-mediated and that the enzymatic system is active.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (0.5 mg/mL protein) and the test compound (benzylamine or 4-(trifluoromethyl)benzylamine at 1 µM) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Extract 100 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 300 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time to determine the in vitro half-life ( ) and intrinsic clearance ( ).

Conclusion

The transition from non-fluorinated to fluorinated benzylamines represents a masterclass in rational drug design. While non-fluorinated benzylamines offer a synthetically accessible baseline, the strategic introduction of fluorine—particularly via trifluoromethylation or specific ortho/meta/para substitutions—provides a triad of benefits: fine-tuned pKa for optimal physiological ionization, enhanced metabolic stability against CYP450 degradation, and superior target binding affinity driven by unique multipolar interactions. By utilizing rigorous, self-validating analytical techniques like hyperpolarized F NMR, researchers can quantitatively harness these advantages to accelerate the discovery of highly potent and bioavailable therapeutics.

References

  • Chung, J. et al. "Determination of binding affinities using hyperpolarized NMR with simultaneous 4-channel detection." PubMed Central (PMC), 2018.[Link]

  • Doyon, J. B. et al. "An ab Initio Investigation of the Interactions Involving the Aromatic Group of the Set of Fluorinated N-(4-Sulfamylbenzoyl)benzylamine Inhibitors and Human Carbonic Anhydrase II." ACS Publications (Journal of Physical Chemistry), 2007.[Link]

  • Doyon, J. B. et al. "Linear Free Energy Relationships Implicate Three Modes of Binding for Fluoroaromatic Inhibitors to a Mutant of Carbonic Anhydrase II." Organic Letters, 2000.[Link]

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Plan: N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine

As application scientists and drug development professionals, we recognize that chemical disposal is not merely a regulatory endpoint, but a critical extension of the experimental workflow. The structural motifs of N-[4-...

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, we recognize that chemical disposal is not merely a regulatory endpoint, but a critical extension of the experimental workflow. The structural motifs of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine —specifically its nucleophilic secondary amine and the highly stable carbon-fluorine bond—demand rigorous, causality-driven disposal protocols.

This guide provides the authoritative framework for the safe handling, segregation, and disposal of this compound, ensuring that your laboratory remains compliant, safe, and operationally efficient.

Chemical Profile & Quantitative Hazard Data

Before executing any disposal protocol, it is imperative to understand the physicochemical parameters of the target analyte. The following data dictates our logistical approach to waste management.

PropertyValueOperational Implication
Compound Name N-[4-(3-Fluorophenoxy)benzyl]-N-methylamineTarget intermediate in CNS drug synthesis.
CAS Number 1095078-57-1[1]Required for precise EPA/RCRA manifesting.
Molecular Weight 231.27 g/mol [1]Used for stoichiometric neutralization calculations.
Chemical Class Halogenated Secondary AmineDictates mandatory disposal stream (Halogenated Organic).
Reactivity Profile Basic, NucleophilicIncompatible with strong acids and oxidizers.
EPA Waste Category Characteristic Hazardous Waste[2]Must be incinerated at a permitted TSDF.
Mechanistic Safety: The Causality of Hazards

To build a culture of safety, we must move beyond blindly following rules and understand the why behind our operational choices.

  • The Fluorine Factor (Halogenated Waste): Why must this compound be strictly segregated from non-halogenated solvents? The carbon-fluorine (C-F) bond in the fluorophenoxy moiety is exceptionally strong. It requires specialized high-temperature incineration (>1100°C) to undergo complete thermal destruction. Mixing this with non-halogenated waste violates EPA Resource Conservation and Recovery Act (RCRA) guidelines[3] and risks the release of toxic hydrogen fluoride (HF) gas if processed at standard incineration temperatures.

  • The Secondary Amine Reactivity: As a secondary amine, this compound acts as a Lewis base. Disposing of concentrated amine waste into a container holding acidic waste streams will trigger a rapid, exothermic neutralization reaction. This can lead to solvent boiling, container over-pressurization, and catastrophic rupture.

Waste Segregation & Disposal Workflows

Proper segregation at the source prevents downstream regulatory violations and safety hazards. The American Chemical Society (ACS) mandates that laboratory waste must be collected in compatible containers within designated Satellite Accumulation Areas (SAAs)[4].

SegregationTree A Waste Generation: N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine B Phase Separation Required? A->B C Organic Phase (>5% Fluorinated Amine) B->C Organic Solvents D Aqueous Phase (Trace Amine Salts) B->D Aqueous Wash E Halogenated Organic Waste Container C->E F Neutralization (pH 6-8) D->F H High-Temp Incineration (Alkaline Scrubber) E->H G Aqueous Waste Container F->G G->H Co-processing

Caption: Waste Segregation Decision Tree for Halogenated Amine Compounds.

Protocol: Step-by-Step Disposal Preparation

This protocol utilizes a self-validating system to ensure total safety before waste is transferred to the SAA.

  • Phase Separation & Characterization: Separate your reaction mixture into aqueous and organic phases. The organic phase containing the bulk of the fluorinated amine must be designated as Halogenated Organic Waste .

  • Aqueous Neutralization: The aqueous wash will contain trace amine salts. Slowly titrate the aqueous phase with dilute hydrochloric acid (1M HCl) while stirring.

  • Self-Validating Check (pH Verification): Before transferring the aqueous wash to the main accumulation container, extract a 1 mL aliquot and test with universal pH indicator paper. A pH > 8 indicates incomplete neutralization of the amine. Continue titration until a stable pH of 6-8 is achieved. This validates that the solution is safe for the aqueous waste stream.

  • Containerization: Transfer the organic waste into an explicitly labeled, chemically compatible (e.g., HDPE) container. Harvard EHS guidelines stipulate that waste containers must be labeled immediately upon the first drop of waste generation[5].

  • Storage & Manifesting: Store in a secondary containment tray within the SAA. Ensure the EPA waste label lists "Halogenated Amines / Fluorinated Organics" to guarantee the TSDF routes it to an incinerator equipped with alkaline scrubbers[2].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

SpillProtocol S1 Spill Detected (Liquid/Solid) S2 Evacuate & Ventilate Area S1->S2 S3 Don PPE (Nitrile, Respirator) S2->S3 S4 Apply Absorbent (Sand/Vermiculite) S3->S4 S5 Collect in Hazmat Container S4->S5 S6 Label as Halogenated Waste S5->S6

Caption: Step-by-Step Spill Response and Containment Protocol.

Protocol: Step-by-Step Spill Decontamination
  • Isolation: Immediately evacuate non-essential personnel from the immediate vicinity. Increase laboratory ventilation (e.g., open fume hood sashes slightly to increase room exhaust draw).

  • PPE Donning: Standard latex is highly permeable to organic amines. Don double-layered nitrile or fluoropolymer gloves, safety goggles, and a lab coat. If the spill occurs outside a fume hood, a half-mask respirator with organic vapor cartridges is required.

  • Containment & Absorption: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use combustible absorbents like sawdust, as the basic amine can react over time.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty hazardous waste bag or a dedicated solid waste HDPE bucket.

  • Self-Validating Check (Decontamination Verification): After wiping the spill zone with a dilute acidic wash (e.g., 5% citric acid) followed by water, apply a few drops of distilled water to the surface and test with pH paper. A neutral pH (6.5-7.5) validates that all residual basic amine has been successfully removed from the surface.

  • Final Disposal: Seal the container and label it as "Solid Halogenated Amine Spill Debris" for TSDF pickup.

Sources

Handling

A Strategic Guide to Personal Protective Equipment for N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine

This document provides a comprehensive, risk-based framework for the safe handling of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine. As specific toxicological and safety data for this compound are not extensively published...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, risk-based framework for the safe handling of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine. As specific toxicological and safety data for this compound are not extensively published, this guide synthesizes information from structurally analogous chemicals to establish a robust personal protective equipment (PPE) protocol. Our approach is grounded in the precautionary principle, ensuring that safety measures are commensurate with the highest potential risk identified from related molecules.

The core structure of N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine integrates three key chemical motifs: a secondary amine (N-benzylmethylamine), an aromatic amine, and a fluorinated aromatic ether. Each of these components contributes to the overall hazard profile, necessitating a multi-faceted safety strategy.

A Logic-Driven Hazard Assessment

To define the appropriate level of PPE, we must first understand the potential hazards. This assessment is based on data from close structural analogs, providing a scientifically sound basis for our recommendations. The primary hazards are anticipated to be:

  • Corrosivity: Similar to N-benzylmethylamine and other amines, this compound is expected to cause severe skin burns and eye damage.[1][2][3][4][5]

  • Toxicity: Aromatic amines as a class are known for their systemic toxicity.[6][7] Data on the closely related N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine indicates it is harmful if swallowed, in contact with skin, or inhaled.

  • Respiratory Irritation: Inhalation may cause respiratory irritation.

  • Thermal Decomposition: Fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF), upon combustion.[2][8]

The following table summarizes the hazards inferred from key structural analogs:

Structural Analog CAS Number Known Hazards Relevance to Target Compound
N-Benzylmethylamine103-67-3Toxic if swallowed, Causes severe skin burns and eye damage, Combustible liquid.[1][4][5][9]Represents the core amine backbone of the molecule.
4-Fluorobenzylamine140-75-0Corrosive, can release gaseous hydrogen fluoride (HF) upon decomposition.[2]Models the fluorinated benzyl portion, highlighting the risk of HF release.
N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine1095045-47-8Harmful if swallowed, in contact with skin, or inhaled; Causes skin and eye irritation; May cause respiratory irritation.A very close structural isomer, providing the most direct hazard comparison.
Aromatic Amines (General Class)N/APotential for toxicity, skin reactions, and organ damage.[6][7]Provides context for the general class of chemicals.

The Core PPE Protocol: A Multi-Layered Defense

Based on the hazard assessment, a comprehensive PPE strategy is mandatory. The selection of PPE should always be guided by a task-specific risk assessment. The following protocol represents the minimum required protection for handling N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine in a laboratory setting.

Workflow for PPE Selection

The level of required PPE directly correlates with the potential for exposure. This workflow illustrates the decision-making process for selecting appropriate protection based on the nature of the task.

PPE_Workflow cluster_0 Task Risk Assessment cluster_1 PPE Level Selection cluster_2 Required PPE Ensemble start Start: Handling Task Identified risk_assessment Assess Exposure Potential (Quantity, Aerosolization, Duration) start->risk_assessment low_risk Low Risk (e.g., Small quantity, solution, in fume hood) risk_assessment->low_risk Low high_risk High Risk (e.g., Large quantity, solid, potential for splash/aerosol, spill cleanup) risk_assessment->high_risk High ppe_low Standard PPE: - Nitrile Gloves - Lab Coat - Splash Goggles low_risk->ppe_low ppe_high Enhanced PPE: - Double Gloves (Nitrile + Neoprene/Butyl) - Chemical Resistant Apron/Coverall - Goggles AND Face Shield - NIOSH-Approved Respirator high_risk->ppe_high

Caption: PPE selection workflow based on task-specific risk assessment.

Step-by-Step PPE Recommendations
  • Respiratory Protection:

    • Causality: The compound is anticipated to be harmful if inhaled and may cause respiratory irritation. Fine powders or aerosols generated during handling pose a significant inhalation risk.

    • Protocol: All handling of this compound, especially in solid form, must be conducted within a certified chemical fume hood. For procedures with a higher risk of aerosol generation or in the event of a spill outside of a fume hood, a NIOSH-approved respirator is required. A full-face respirator with combination organic vapor/acid gas cartridges offers superior protection for both the respiratory system and the face.[10][11] For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[10][12]

  • Hand Protection:

    • Causality: The compound is expected to be corrosive and dermally toxic.[1][3] Direct skin contact can cause severe chemical burns and lead to systemic toxicity. A single pair of thin gloves may not provide sufficient protection against prolonged contact or permeation.

    • Protocol: Double-gloving is mandatory.

      • Inner Glove: A standard nitrile glove provides a base layer of protection and tactile sensitivity.

      • Outer Glove: A heavy-duty, chemical-resistant glove (e.g., neoprene or butyl rubber) must be worn over the inner glove.[10] Always consult the glove manufacturer's chemical resistance data for specific breakthrough times. Inspect gloves for any signs of degradation or damage before each use.[13]

  • Eye and Face Protection:

    • Causality: The high likelihood of severe eye damage and corrosion necessitates robust protection against splashes and aerosols.[1][2][4] Standard safety glasses do not provide a seal and are inadequate.

    • Protocol: At a minimum, chemical splash goggles that form a seal around the eyes must be worn. When handling larger quantities (>50 mL) or when there is a significant splash risk, a full-face shield must be worn in conjunction with chemical splash goggles.[10][13]

  • Body Protection:

    • Causality: Accidental spills can quickly contaminate personal clothing, leading to prolonged skin exposure and severe burns.

    • Protocol: A flame-resistant lab coat is the minimum requirement. For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron or a disposable Tychem coverall should be worn over the lab coat.[11][14] All protective clothing should be removed immediately if it becomes contaminated.

Operational and Disposal Plans

Proper PPE is only effective when integrated into safe operational and disposal procedures.

Safe Handling Protocol
  • Preparation: Before starting work, ensure that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible and unobstructed.[1] Prepare all necessary equipment and reagents.

  • Donning PPE: Don protective equipment in the following order: lab coat/coverall, inner gloves, outer gloves, goggles, and face shield. If a respirator is needed, it should be fit-tested and donned according to established procedures.

  • Handling: Conduct all manipulations of the compound inside a chemical fume hood.[8] Use caution to avoid generating dust or aerosols.

  • Decontamination: After handling, decontaminate any equipment that has come into contact with the chemical.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The typical order is: outer gloves, face shield, goggles, lab coat/coverall, and finally inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[10][13]

Chemical Waste Disposal
  • Causality: Due to its toxicity and potential to form hazardous byproducts, this compound and any materials contaminated with it must be treated as hazardous waste. Improper disposal can harm the environment and public health.

  • Protocol:

    • All contaminated materials, including disposable gloves, wipes, absorbent pads, and empty containers, must be collected in a dedicated hazardous waste container.[10]

    • The container must be made of a compatible material, kept closed except when adding waste, and clearly labeled as "Hazardous Waste" with the full chemical name.

    • Do not dispose of this chemical or its waste down the drain.[10]

    • Arrange for disposal through your institution's licensed hazardous waste management provider.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[4][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8][13] Seek immediate medical attention.

  • Spills: Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained and equipped to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Wearing the full enhanced PPE ensemble described above, carefully collect the absorbed material into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. (2024). 3M Company.
  • Personal protective equipment for handling Tetrafluorosilane;dihydrofluoride. (n.d.). Benchchem.
  • Aromatic Amines Hazcard Overview. (n.d.). Scribd.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • SAFETY DATA SHEET - N-Benzylmethylamine. (2010). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Fluorobenzylamine. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Fluorobenzylamine. (2025). Sigma-Aldrich.
  • TEST KIT Instructions Aromatic Amines. (n.d.). Skcltd.com.
  • Personal Protective Equipment. (2025). US EPA.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024). SKC Inc.
  • PFAS Safety: PPE and Mitigation Efforts. (2022). International Safety.
  • SAFETY DATA SHEET - N-Methyl-N-[3-(trifluoromethyl)benzyl]amine. (2010). Fisher Scientific.
  • Personal Protective Equipment. (n.d.). Environmental Health & Safety Services, The University of Alabama.
  • N-Methylbenzylamine SDS, 103-67-3 Safety Data Sheets. (n.d.). ECHEMI.
  • (4-FLUORO-BENZYL)-METHYL-AMINE | 405-66-3. (2021). J&K Scientific.
  • N-Benzyl Methylamine CAS No 103-67-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). IndiaMART.
  • Material Safety Data Sheet - N-Methylbenzylamine. (n.d.). Cole-Parmer.
  • (4-FLUORO-BENZYL)-METHYL-AMINE | 405-66-3. (2026). ChemicalBook.
  • N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine. (n.d.). Sigma-Aldrich.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine
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